molecular formula C33H38O7 B3034248 Isomorellinol

Isomorellinol

Cat. No.: B3034248
M. Wt: 546.6 g/mol
InChI Key: UWZMGTSPGQXAAP-UHFFFAOYSA-N
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Description

12-Hydroxy-19-(4-hydroxy-3-methylbut-2-enyl)-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaene-14,18-dione has been reported in Garcinia with data available.

Properties

IUPAC Name

12-hydroxy-19-(4-hydroxy-3-methylbut-2-enyl)-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaene-14,18-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38O7/c1-17(2)8-9-21-27-20(11-12-30(4,5)38-27)25(35)24-26(36)22-14-19-15-23-31(6,7)40-32(29(19)37,13-10-18(3)16-34)33(22,23)39-28(21)24/h8,10-12,14,19,23,34-35H,9,13,15-16H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZMGTSPGQXAAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)CO)O)C=CC(O2)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Isomorellinol: A Technical Guide to its Natural Sources, Isolation from Garcinia hanburyi, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomorellinol, a caged xanthone (B1684191) found in the resin of Garcinia hanburyi, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides an in-depth overview of the natural sources of this compound, a detailed methodology for its isolation and purification from Garcinia hanburyi, and an examination of its mechanism of action related to apoptosis induction. Quantitative data on the isolation of related compounds is presented to offer a comparative benchmark, and key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding of this promising natural compound.

Natural Sources of this compound

This compound is a phytochemical primarily isolated from the genus Garcinia, a large group of evergreen trees and shrubs. The most prominent and commercially relevant source of this compound is the dried latex resin of Garcinia hanburyi Hook.f. , commonly known as gamboge.[1][2][3] This resin has a long history of use in traditional medicine and as a pigment. This compound is one of several structurally related caged xanthones present in gamboge, including gambogic acid, isogambogic acid, and morellin.[1][3] While G. hanburyi is the principal source, other Garcinia species may also produce this compound or its isomers, though in lesser quantities.

Isolation of this compound from Garcinia hanburyi

The isolation of this compound from the resin of Garcinia hanburyi is a multi-step process involving extraction and chromatographic separation. The following protocol is a synthesis of established methods for the purification of xanthones from this source.

Experimental Protocol: Isolation and Purification

A detailed experimental protocol for the isolation of this compound, based on the methodologies reported for related xanthones from Garcinia hanburyi, is outlined below.

2.1.1. Plant Material

The starting material is the dried latex resin (gamboge) of Garcinia hanburyi.

2.1.2. Extraction

  • The dried gamboge resin is pulverized to a fine powder.

  • The powdered resin is then subjected to solvent extraction, typically with ethyl acetate (B1210297) (EtOAc), to isolate a wide range of xanthones, including this compound.

  • The resulting crude ethyl acetate extract is concentrated under reduced pressure to yield a viscous residue.

2.1.3. Chromatographic Separation

A multi-step chromatographic procedure is employed to separate this compound from the complex mixture of xanthones in the crude extract.

  • Step 1: Silica (B1680970) Gel Column Chromatography

    • The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

    • The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with the addition of ethyl acetate.

    • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing xanthones.

  • Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

    • Fractions enriched with this compound from the silica gel column are pooled and further purified using preparative HPLC.

    • A C18 reversed-phase column is commonly used with a mobile phase consisting of a mixture of methanol (B129727) and water or acetonitrile (B52724) and water, often with the addition of a small amount of acid (e.g., formic acid) to improve peak shape.

    • The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

  • Step 3: High-Speed Counter-Current Chromatography (HSCCC) - Alternative Method

    • HSCCC is a highly effective alternative or supplementary technique for the separation of structurally similar xanthones.

    • For instance, a two-phase solvent system of n-hexane-methanol-water (5:4:1, v/v/v) has been successfully used for the preparative isolation of gambogic acid and epigambogic acid, demonstrating the potential of this method for this compound purification.

2.1.4. Purity Assessment

The purity of the isolated this compound is determined using analytical High-Performance Liquid Chromatography (HPLC) coupled with a UV or photodiode array (PDA) detector. Purity is typically reported as a percentage based on the peak area.

Data Presentation: Yield and Purity of Related Xanthones
CompoundStarting MaterialSolvent System (HSCCC)Amount IsolatedPurityReference
Gambogic Acid50 mg of a mixturen-hexane-methanol-water (5:4:1, v/v/v)28.2 mg>97%
Epigambogic Acid50 mg of a mixturen-hexane-methanol-water (5:4:1, v/v/v)18.4 mg>97%

Biological Activity: Apoptosis Induction

This compound has demonstrated cytotoxic activity against various cancer cell lines. Its mechanism of action is linked to the induction of apoptosis, the process of programmed cell death.

Signaling Pathway of this compound-Induced Apoptosis

This compound is reported to induce apoptosis in cholangiocarcinoma cells by modulating the expression of key proteins in the Bcl-2 family. Specifically, it increases the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and subsequent activation of caspases, ultimately resulting in apoptosis. Additionally, this compound has been shown to decrease the expression of survivin, an inhibitor of apoptosis protein (IAP).

Mandatory Visualizations

Experimental Workflow for this compound Isolation

G Figure 1: Experimental Workflow for the Isolation of this compound start Garcinia hanburyi Resin (Gamboge) extraction Solvent Extraction (Ethyl Acetate) start->extraction crude_extract Crude EtOAc Extract extraction->crude_extract silica_gel Silica Gel Column Chromatography (n-hexane/EtOAc gradient) crude_extract->silica_gel enriched_fractions This compound-Enriched Fractions silica_gel->enriched_fractions prep_hplc Preparative HPLC (C18, MeOH/H2O) enriched_fractions->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound purity_analysis Purity Assessment (HPLC) pure_this compound->purity_analysis

Caption: Workflow for this compound Isolation.

Signaling Pathway of this compound-Induced Apoptosis

G Figure 2: Proposed Signaling Pathway of this compound-Induced Apoptosis This compound This compound bax Bax (Pro-apoptotic) This compound->bax + bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 - survivin Survivin (IAP) This compound->survivin - mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion caspases Caspase Activation survivin->caspases cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: this compound's Apoptotic Pathway.

Conclusion

This compound stands out as a natural compound with significant potential for further investigation in drug discovery and development. The methodologies for its isolation from Garcinia hanburyi are well-established, relying on standard phytochemical techniques. Its pro-apoptotic activity, mediated through the modulation of the Bcl-2 family of proteins and survivin, provides a clear rationale for its exploration as an anticancer agent. This guide offers a foundational resource for researchers aiming to work with this compound, from its procurement from natural sources to its application in preclinical studies. Further research is warranted to fully elucidate its therapeutic potential and to optimize its production and formulation for clinical use.

References

The Synthetic Challenge of Isomorellinol: A Technical Guide to Caged Xanthones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isomorellinol, a member of the caged Garcinia xanthone (B1684191) family of natural products, has garnered significant interest within the scientific community due to its potent anticancer properties. Extracted from the resin of Garcinia hanburyi, this complex molecule and its derivatives have demonstrated the ability to induce apoptosis in various cancer cell lines, particularly in cholangiocarcinoma. This technical guide provides an in-depth overview of the synthetic strategies toward the core structure of this compound, details on its mechanism of action, and quantitative data on the biological activity of related compounds.

Core Synthesis: A Biomimetic Approach to the Caged Xanthone Scaffold

The total synthesis of this compound has not been explicitly detailed in scientific literature to date. However, the successful synthesis of forbesione (B1256395), a closely related caged xanthone and a likely biosynthetic precursor to this compound, provides a robust blueprint for accessing the core molecular architecture. The key transformation in the synthesis of the forbesione scaffold, as pioneered by the Theodorakis group, is a biomimetic tandem Claisen/Diels-Alder/Claisen rearrangement cascade.[1] This strategic approach mimics the proposed natural biosynthetic pathway to construct the intricate caged system.

Experimental Protocol: Synthesis of Forbesione

The synthesis of forbesione serves as a representative example of the construction of the this compound core. The following protocol is adapted from the work of Theodorakis and coworkers.

Step 1: Synthesis of the Xanthone Core The synthesis commences with the construction of the foundational xanthone scaffold. This is typically achieved through the condensation of a substituted phloroglucinol (B13840) derivative with a benzoic acid derivative.

Step 2: Allylation of the Xanthone Core The xanthone core is then subjected to allylation to introduce the necessary precursors for the key rearrangement cascade.

Step 3: The Claisen/Diels-Alder/Claisen Rearrangement Cascade The tris-allylated xanthone precursor is heated in a high-boiling solvent such as N,N-dimethylformamide (DMF) to initiate the tandem Claisen/Diels-Alder/Claisen rearrangement. This reaction cascade proceeds in a regioselective manner to furnish the desired caged structure of forbesione.[1]

Step 4: Conversion to Desoxymorellin (B1255357) To demonstrate the utility of the synthetic forbesione, it can be further elaborated to other natural products. For instance, propargylation of the C3 phenol (B47542) of forbesione followed by a Claisen rearrangement yields desoxymorellin.[1]

Quantitative Data

While specific yield and spectroscopic data for the total synthesis of this compound are not available, the following table summarizes the reported yields for the key steps in the synthesis of forbesione and its conversion to desoxymorellin.[1] Additionally, the biological activity of this compound and related caged xanthones is presented in terms of their half-maximal inhibitory concentrations (IC50) against various cancer cell lines.

Compound/Reaction StepYield (%)Reference
Forbesione (from tris-allyloxy precursor)71% (combined)[1]
Desoxymorellin (from forbesione)61% (combined)
CompoundCell LineIC50 (µM)Reference
ForbesioneHam-1 (hamster cholangiocarcinoma)3.34 ± 0.31
IsomorellinKKU-100 (human cholangiocarcinoma)Not specified
This compoundKKU-100 (human cholangiocarcinoma)Not specified
ForbesioneKKU-100 (human cholangiocarcinoma)Not specified

Signaling Pathways and Mechanism of Action

This compound and its congeners exert their anticancer effects primarily through the induction of apoptosis, a form of programmed cell death. The underlying mechanism involves the intrinsic or mitochondrial pathway of apoptosis.

G This compound This compound NFkB NF-κB This compound->NFkB inhibition p38_MAPK p38 MAPK This compound->p38_MAPK inhibition Bax_Bcl2 ↑ Bax/Bcl-2 ratio This compound->Bax_Bcl2 MMP2_uPA MMP-2/uPA NFkB->MMP2_uPA downregulation p38_MAPK->MMP2_uPA downregulation Invasion_Metastasis Invasion & Metastasis MMP2_uPA->Invasion_Metastasis inhibition Mitochondria Mitochondria Bax_Bcl2->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Proposed signaling pathway for the anticancer effects of this compound.

Studies on caged xanthones, including isomorellin, have shown that they can suppress the translocation of the nuclear factor-kappa B (NF-κB) and inhibit the phosphorylated p38 mitogen-activated protein kinase (MAPK) pathway. This leads to the downregulation of matrix metalloproteinase-2 (MMP-2) and urokinase-type plasminogen activator (uPA), which are key enzymes involved in cancer cell invasion and metastasis.

Furthermore, this compound and related compounds modulate the expression of proteins in the Bcl-2 family, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential, triggering the release of cytochrome c into the cytosol. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the dismantling of the cell and apoptotic cell death.

Experimental Workflow

The general workflow for the synthesis and evaluation of this compound derivatives is a multi-step process that begins with the chemical synthesis of the target compounds, followed by rigorous purification and characterization, and culminating in comprehensive biological evaluation.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation Xanthone_Synthesis Xanthone Core Synthesis Allylation Allylation Xanthone_Synthesis->Allylation Rearrangement Claisen/Diels-Alder Cascade Allylation->Rearrangement Purification Purification (Chromatography) Rearrangement->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS Cytotoxicity Cytotoxicity Assays (e.g., SRB) MS->Cytotoxicity Apoptosis_Assay Apoptosis Assays (e.g., Flow Cytometry) Cytotoxicity->Apoptosis_Assay Western_Blot Western Blotting (Protein Expression) Apoptosis_Assay->Western_Blot

Figure 2: General experimental workflow for the synthesis and evaluation of this compound derivatives.

This workflow underscores the interdisciplinary nature of natural product synthesis and drug discovery, requiring expertise in synthetic organic chemistry, analytical chemistry, and cancer biology. The development of a scalable and efficient synthesis for this compound and its derivatives remains a significant challenge but holds the promise of unlocking new therapeutic avenues for the treatment of cancer.

References

Isomorellinol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phytochemical Isomorellinol, focusing on its physicochemical properties, its significant anticancer activities, and the molecular mechanisms underlying its therapeutic potential. The information is curated to support further research and drug development initiatives.

Core Compound Data

This compound is a caged xanthone, a class of secondary metabolites known for their diverse biological activities. It is primarily isolated from the resin of Garcinia hanburyi.

Identifier Value Source
CAS Number 149655-53-8[1]
Molecular Formula C₃₃H₃₈O₇[2][3]
Molecular Weight 546.7 g/mol [1][4]

Anticancer Activity in Cholangiocarcinoma

This compound has demonstrated potent cytotoxic effects against human cholangiocarcinoma (CCA) cell lines. Its efficacy is highlighted by its ability to inhibit cell viability in a dose- and time-dependent manner.

Cell Line Time Point IC₅₀ (µM)
KKU-10024 h3.46 ± 0.19
KKU-10048 h3.78 ± 0.02
KKU-10072 h4.01 ± 0.01

Mechanism of Action: Induction of Apoptosis

The primary anticancer mechanism of this compound is the induction of apoptosis, or programmed cell death, in cancer cells. This is achieved through the modulation of key regulatory proteins in the intrinsic apoptotic pathway.

Modulation of Bcl-2 Family Proteins and Survivin

This compound treatment leads to a significant increase in the pro-apoptotic protein Bax while concurrently decreasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event that promotes mitochondrial outer membrane permeabilization and the subsequent release of pro-apoptotic factors.

Furthermore, this compound has been shown to markedly decrease the expression of survivin, a member of the inhibitor of apoptosis protein (IAP) family that is often overexpressed in cancer cells. The downregulation of survivin further sensitizes the cancer cells to apoptotic stimuli.

Activation of Caspase Cascade

The alterations in the expression of Bcl-2 family proteins and survivin culminate in the activation of the caspase cascade. Specifically, this compound treatment leads to the activation of caspase-9, an initiator caspase in the intrinsic apoptotic pathway, and subsequently, the activation of caspase-3, an executioner caspase responsible for the cleavage of key cellular substrates and the morphological changes associated with apoptosis.

Signaling Pathway Diagram

Isomorellinol_Apoptosis_Pathway cluster_0 Apoptosis Regulation cluster_1 Caspase Cascade This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Survivin Survivin This compound->Survivin Bax Bax This compound->Bax Caspase9 Caspase-9 Bcl2->Caspase9 Survivin->Caspase9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced apoptotic pathway.

Inhibition of NF-κB and p38 MAPK Signaling

In addition to its pro-apoptotic effects, this compound has been found to inhibit the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling pathways in cholangiocarcinoma cells. The inhibition of these pathways can contribute to its anticancer effects by reducing inflammation, cell proliferation, and invasion.

Signaling Pathway Diagram

Isomorellinol_Signaling_Inhibition cluster_0 Pro-inflammatory Pathways cluster_1 Cellular Responses This compound This compound p38_MAPK p38 MAPK This compound->p38_MAPK NFkB NF-κB This compound->NFkB Inflammation Inflammation p38_MAPK->Inflammation Proliferation Cell Proliferation NFkB->Proliferation Invasion Cell Invasion NFkB->Invasion

Inhibition of p38 MAPK and NF-κB pathways.

Experimental Protocols

Cell Viability Assay (Sulforhodamine B Assay)

This protocol is adapted from studies investigating the cytotoxicity of compounds on adherent cholangiocarcinoma cell lines.

Materials:

  • 96-well microtiter plates

  • Cholangiocarcinoma cell lines (e.g., KKU-100)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at an appropriate density (e.g., 2,500 cells/well for KKU-100) in a final volume of 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).

  • After incubation, gently add 100 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.

  • Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Allow the plates to air dry completely.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Read the absorbance at 515 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis for Bax, Bcl-2, and Survivin

This general protocol can be adapted for the analysis of protein expression in cholangiocarcinoma cells treated with this compound.

Materials:

  • Cholangiocarcinoma cells

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-survivin, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Plate cells and treat with the desired concentrations of this compound for the specified time.

  • Lyse the cells with ice-cold RIPA buffer containing inhibitors.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Use β-actin as a loading control to normalize the expression of the target proteins.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This is a standard flow cytometry-based protocol to quantify apoptosis.

Materials:

  • Cholangiocarcinoma cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound for the desired time.

  • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells based on Annexin V-FITC and PI staining.

References

The Pharmacological Profile of Isomorellinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomorellinol, a naturally occurring xanthone, has emerged as a compound of interest in oncological research, particularly for its pro-apoptotic and anti-metastatic activities. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its effects on cholangiocarcinoma (CCA). The document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the implicated signaling pathways. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Chemical Properties

PropertyValue
Chemical Name This compound
Molecular Formula C₃₃H₃₈O₇
Molecular Weight 546.65 g/mol [1]
Class Xanthone
Source Isolated from Garcinia hanburyi[1]

Pharmacological Activity

Anticancer Activity

This compound has demonstrated potent anticancer activity, primarily investigated in the context of cholangiocarcinoma (CCA), a malignancy of the bile duct epithelium[2][3][4].

This compound induces apoptosis in cholangiocarcinoma cells. This is achieved through the modulation of key apoptosis-regulating proteins. Specifically, it increases the Bax/Bcl-2 protein expression ratio, a critical determinant of mitochondrial-mediated apoptosis, and decreases the expression of survivin, an inhibitor of apoptosis protein (IAP).

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound in various cholangiocarcinoma cell lines and a non-cancerous cell line.

Cell LineCell TypeIC₅₀ (µM) after 48h
KKU-100 Cholangiocarcinoma0.85 ± 0.07
KKU-M139 Cholangiocarcinoma0.69 ± 0.05
KKU-M156 Cholangiocarcinoma0.61 ± 0.04
Chang Normal liver cells19.0 ± 1.2

Data extracted from a study by Hahnvajanawong et al. (20). The study also investigated the synergistic effects of Isomorellin (B1256671) with doxorubicin.

This compound has been shown to inhibit the migration and invasion of cholangiocarcinoma cells (KKU-100). This anti-metastatic effect is attributed to the suppression of several key signaling pathways and downstream effector molecules involved in cell motility and invasion.

Other Potential Biological Activities

While the primary focus of research has been on its anticancer properties, as a meroterpenoid, this compound may possess a broader range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects, which are common among this class of compounds. However, specific studies on this compound for these activities are limited.

Mechanism of Action & Signaling Pathways

This compound exerts its anticancer effects through the modulation of multiple signaling pathways. The primary mechanism involves the induction of apoptosis and the inhibition of cell migration and invasion.

Apoptosis Induction Pathway

This compound promotes apoptosis through the intrinsic, or mitochondrial, pathway. This is characterized by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio. This shift in balance disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and subsequent caspase activation. Furthermore, this compound suppresses the expression of survivin, an inhibitor of apoptosis protein that is often overexpressed in cancer cells.

Isomorellinol_Apoptosis_Pathway This compound This compound Bax Bax This compound->Bax Bcl2 Bcl-2 This compound->Bcl2 Survivin Survivin This compound->Survivin Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Apoptosis Apoptosis Survivin->Apoptosis Mitochondria->Apoptosis

This compound-induced apoptosis pathway.
Anti-Invasion and Migration Signaling Pathway

Isomorellin, a closely related compound, has been shown to inhibit CCA cell migration and invasion by suppressing the FAK, PKC, and p38 MAPK pathways. This leads to the induction of IκBα and subsequent inhibition of NF-κB nuclear translocation. The downstream effect is the downregulation of matrix metalloproteinase-2 (MMP-2), urokinase-type plasminogen activator (uPA), and cyclooxygenase-2 (COX-2) expression. Given the structural similarity, it is plausible that this compound acts through a similar mechanism.

Isomorellinol_Anti_Invasion_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound FAK FAK This compound->FAK PKC PKC This compound->PKC p38_MAPK p38 MAPK This compound->p38_MAPK NFkB NF-κB (p65) FAK->NFkB PKC->NFkB IkBa IκBα p38_MAPK->IkBa IkBa->NFkB Nucleus Nucleus NFkB->Nucleus translocation MMP2 MMP-2 Migration_Invasion Cell Migration & Invasion MMP2->Migration_Invasion uPA uPA uPA->Migration_Invasion COX2 COX-2 COX2->Migration_Invasion NFkB_nuc NF-κB MMP2_gene MMP-2 gene NFkB_nuc->MMP2_gene uPA_gene uPA gene NFkB_nuc->uPA_gene COX2_gene COX-2 gene NFkB_nuc->COX2_gene MMP2_gene->MMP2 expression uPA_gene->uPA expression COX2_gene->COX2 expression

Proposed anti-invasion signaling pathway of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of this compound's pharmacological effects.

Cell Viability and Cytotoxicity Assay (Sulforhodamine B Assay)

This assay determines the cytotoxic effects of this compound by measuring cell density based on the measurement of cellular protein content.

Workflow:

SRB_Assay_Workflow start Seed cells in 96-well plate incubate1 Incubate for 24h (cell attachment) start->incubate1 treat Treat with this compound (various concentrations) incubate1->treat incubate2 Incubate for 48h treat->incubate2 fix Fix cells with cold TCA incubate2->fix wash1 Wash with water fix->wash1 stain Stain with SRB dye wash1->stain wash2 Wash with 1% acetic acid to remove unbound dye stain->wash2 solubilize Solubilize bound dye with Tris buffer wash2->solubilize read Read absorbance at 510 nm solubilize->read analyze Calculate IC₅₀ read->analyze

Workflow for the Sulforhodamine B (SRB) assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 48 hours.

  • Fixation: After incubation, gently add cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry.

  • Staining: Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye and air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC₅₀ value is determined from the dose-response curve.

Apoptosis Detection (Acridine Orange/Ethidium (B1194527) Bromide Staining)

This method distinguishes between viable, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.

Protocol:

  • Cell Culture and Treatment: Culture cells on coverslips or in chamber slides and treat with this compound for the desired time.

  • Staining: Prepare a staining solution of 100 µg/mL acridine (B1665455) orange and 100 µg/mL ethidium bromide in PBS. Add a small volume of this solution to the cells.

  • Visualization: Immediately visualize the cells under a fluorescence microscope.

    • Viable cells: Uniform green fluorescence.

    • Early apoptotic cells: Bright green condensed or fragmented chromatin.

    • Late apoptotic cells: Orange to red condensed or fragmented chromatin.

    • Necrotic cells: Uniform orange to red fluorescence.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins such as Bax, Bcl-2, and survivin.

Protocol:

  • Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, survivin, and a loading control (e.g., β-actin) overnight at 4°C. Recommended dilutions should be determined empirically but often range from 1:1000 to 1:5000.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Pharmacokinetics and ADME/T Profile

Currently, there is a lack of published in vivo pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, no clinical trials involving this compound have been registered in major clinical trial databases. For future drug development, it is crucial to characterize the ADME and toxicity (ADME/T) profile of this compound. In the absence of experimental data, in silico predictive models can provide initial estimations of these properties.

Conclusion and Future Directions

This compound is a promising natural product with significant anticancer activity against cholangiocarcinoma. Its mechanism of action involves the induction of apoptosis through the mitochondrial pathway and the inhibition of cell migration and invasion by targeting key signaling molecules. The data presented in this guide provide a solid foundation for further preclinical and potentially clinical investigation of this compound.

Future research should focus on:

  • A comprehensive evaluation of its efficacy in in vivo models of cholangiocarcinoma.

  • Detailed pharmacokinetic and toxicological studies to assess its drug-like properties and safety profile.

  • Exploration of its therapeutic potential in other types of cancer.

  • Investigation of its other potential biological activities, such as anti-inflammatory and antioxidant effects.

This in-depth understanding will be critical for the successful translation of this compound from a promising lead compound to a potential therapeutic agent.

References

The Discovery and History of Isomorellinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomorellinol, a naturally occurring caged xanthone (B1684191), has emerged as a compound of significant interest within the scientific community, particularly for its potent anticancer properties. First isolated from the resin of Garcinia hanburyi Hook. f., this complex molecule has been the subject of research focusing on its unique structure, biological activity, and potential therapeutic applications. This technical guide provides an in-depth overview of the discovery, history, and key experimental findings related to this compound, with a focus on its effects on cholangiocarcinoma. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a comprehensive resource for researchers in the field of natural product chemistry and oncology.

Discovery and Structural Elucidation

This compound was first reported in the scientific literature in a 1993 publication by Lin and colleagues.[1][2] This seminal work detailed the isolation and structural characterization of this compound, along with a related compound, isogambogic acid, from the dried latex of Garcinia hanburyi, commonly known as gamboge.

The elucidation of this compound's complex caged structure was a significant achievement, accomplished through a combination of spectroscopic techniques. The researchers utilized Nuclear Magnetic Resonance (NMR) spectroscopy, including COSY, ROESY, HMQC, and HMBC experiments, to determine the intricate connectivity and stereochemistry of the molecule.

Experimental Protocol: Isolation of this compound from Garcinia hanburyi

The general procedure for isolating caged xanthones like this compound from Garcinia hanburyi involves solvent extraction followed by chromatographic separation. The following is a representative protocol based on published methods:

  • Extraction: The dried resin of Garcinia hanburyi is powdered and extracted with a solvent such as acetone (B3395972) or dichloromethane (B109758) (DCM) at room temperature or under reflux.

  • Concentration: The solvent is removed under reduced pressure to yield a crude extract.

  • Column Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel. A gradient elution is typically employed, starting with a non-polar solvent system (e.g., n-hexane-ethyl acetate) and gradually increasing the polarity.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing compounds with the characteristic xanthone UV absorbance.

  • Further Purification: Fractions containing this compound are further purified using repeated column chromatography, often on reversed-phase (C18) silica gel, with a suitable solvent system (e.g., methanol-water) to yield the pure compound.

Synthetic Approaches to the Caged Xanthone Core

While a total synthesis of this compound has not been explicitly reported, the synthesis of the characteristic 4-oxatricyclo[4.3.1.03,7]dec-8-en-2-one scaffold of caged xanthones has been a subject of considerable research.[3][4][5] These synthetic strategies provide a blueprint for the potential future synthesis of this compound and its analogs.

A prominent and biomimetic approach involves a Claisen/Diels-Alder reaction cascade. This strategy mimics the proposed biosynthetic pathway of these natural products and has been successfully employed to construct the core caged structure. Another synthetic route utilizes a tandem Wessely oxidation/Diels-Alder reaction.

Logical Workflow for the Synthesis of the Caged Xanthone Core

G General Synthetic Strategy for Caged Xanthones Xanthone Xanthone Precursor PrenylatedXanthone Prenylated Xanthone Xanthone->PrenylatedXanthone Prenylation ClaisenPrecursor Claisen Rearrangement Precursor PrenylatedXanthone->ClaisenPrecursor Functional Group Manipulation DielsAlderPrecursor Diels-Alder Precursor ClaisenPrecursor->DielsAlderPrecursor Claisen Rearrangement CagedXanthone Caged Xanthone Core DielsAlderPrecursor->CagedXanthone Intramolecular Diels-Alder

Caption: A generalized workflow for the synthesis of the caged xanthone core, highlighting the key Claisen and Diels-Alder reactions.

Biological Activity and Anticancer Properties

This compound has demonstrated significant biological activity, most notably its potent anticancer effects. Research has focused on its efficacy against cholangiocarcinoma (CCA), a cancer of the bile ducts with a poor prognosis.

Cytotoxicity against Cholangiocarcinoma Cells

Table 1: Cytotoxicity of Isomorellin against KKU-100 Cholangiocarcinoma Cells

Incubation Time (h)IC50 (µM)
243.46 ± 0.19
483.78 ± 0.02
724.01 ± 0.01
Data from a study on the related compound, isomorellin, is presented as a proxy for the potent activity of this class of molecules.

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

  • Cell Seeding: Cholangiocarcinoma cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound and incubated for 24, 48, and 72 hours.

  • Cell Fixation: The culture medium is removed, and the cells are fixed with 10% (w/v) trichloroacetic acid (TCA) at 4°C for 1 hour.

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read at 510 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Induction of Apoptosis

This compound's cytotoxic effect is mediated through the induction of apoptosis. This programmed cell death is characterized by specific morphological and biochemical changes in the cell.

Experimental Protocol: Acridine (B1665455) Orange/Ethidium (B1194527) Bromide (AO/EB) Staining for Apoptosis

This dual staining method allows for the visualization of live, apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with this compound for a specified time.

  • Staining: A mixture of acridine orange (100 µg/mL) and ethidium bromide (100 µg/mL) is added to the cell suspension.

  • Visualization: The cells are observed under a fluorescence microscope. Live cells appear green with intact nuclei, early apoptotic cells show bright green nuclei with chromatin condensation, late apoptotic cells have orange-red nuclei with fragmented chromatin, and necrotic cells display uniformly orange-red nuclei.

Experimental Protocol: DNA Fragmentation Assay

A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments.

  • Cell Lysis: Treated and untreated cells are harvested and lysed.

  • DNA Extraction: DNA is extracted from the cell lysates using phenol-chloroform extraction or a commercial kit.

  • Agarose (B213101) Gel Electrophoresis: The extracted DNA is run on a 1.5-2% agarose gel.

  • Visualization: The DNA is visualized under UV light after staining with an intercalating agent like ethidium bromide. DNA from apoptotic cells will appear as a characteristic "ladder" of fragments, while DNA from healthy cells will remain as a high molecular weight band.

Mechanism of Action: Signaling Pathways

The anticancer activity of this compound is attributed to its ability to modulate key signaling pathways involved in cell survival and apoptosis. It has been reported to increase the Bax/Bcl-2 protein expression ratio and decrease the expression of survivin in cholangiocarcinoma cells.

Bax/Bcl-2 and Survivin Signaling Pathway

G This compound's Effect on Apoptotic Pathways in Cholangiocarcinoma This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Promotes Survivin Survivin (Anti-apoptotic) This compound->Survivin Inhibits Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome c release Bax->Mitochondrion Promotes Cytochrome c release Caspases Caspase Activation Survivin->Caspases Inhibits Mitochondrion->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound induces apoptosis by inhibiting the anti-apoptotic proteins Bcl-2 and survivin, and promoting the pro-apoptotic protein Bax.

A related compound, isomorellin, has been shown to inhibit cholangiocarcinoma cell migration and invasion by suppressing the FAK, PKC, and p38 MAPK pathways, leading to the downregulation of MMP-2 and uPA expression. Given the structural similarity, it is plausible that this compound shares a similar mechanism of action in inhibiting metastasis.

Conclusion and Future Directions

This compound stands out as a promising natural product with significant potential for development as an anticancer agent, particularly for the treatment of cholangiocarcinoma. Its discovery and structural elucidation have paved the way for further investigation into its biological activities and mechanism of action. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers aiming to build upon the existing knowledge.

Future research should focus on the total synthesis of this compound to enable the generation of analogs for structure-activity relationship studies. Further in-vivo studies are warranted to validate the promising in-vitro anticancer effects and to assess the pharmacokinetic and safety profiles of this intriguing molecule. A deeper understanding of its molecular targets and signaling pathways will be crucial for its rational development as a novel therapeutic agent.

References

Isomorellinol: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomorellinol is a caged xanthone, a class of natural products known for their complex molecular architecture and significant biological activities. Found in the resin of Garcinia hanburyi, this compound and its analogs have garnered interest for their potential therapeutic applications, including anticancer properties. However, the successful development of any compound into a viable therapeutic agent hinges on a thorough understanding of its physicochemical properties, particularly its solubility and stability. Poor solubility can hinder bioavailability, while instability can lead to loss of efficacy and the formation of potentially toxic degradation products.

This technical guide provides a comprehensive overview of the available solubility and stability data for this compound. Due to the limited publicly available quantitative data for this compound, this guide also incorporates data from its close structural analog, gambogic acid, to provide a representative profile for this class of compounds. The experimental protocols for determining these crucial parameters are detailed, and key workflows are visualized to aid in the design and execution of further studies.

Solubility Data

The solubility of a compound is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile. Caged xanthones, including this compound, are known for their poor aqueous solubility, which presents a significant challenge for formulation development.

Qualitative Solubility

This compound has been reported to be soluble in a range of organic solvents. This qualitative information is summarized in Table 1.

Table 1: Qualitative Solubility of this compound

SolventSolubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
Dimethyl Sulfoxide (DMSO)Soluble
AcetoneSoluble
Quantitative Solubility

Table 2: Quantitative Solubility of Gambogic Acid (as a proxy for this compound)

SolventTemperatureSolubility
Dimethyl Sulfoxide (DMSO)Not Specified≥10 mg/mL[1]
Dimethyl Sulfoxide (DMSO)Room Temperature≥22.45 mg/mL[2]
Dimethyl Sulfoxide (DMSO)Room Temperature50 mg/mL (with sonication and warming to 60°C)[3]
EthanolRoom Temperature≥48.2 mg/mL[2]
WaterNot SpecifiedInsoluble (<2.22 mg/mL)[2]
WaterNot Specified< 0.0050 mg/mL

Stability Data

The chemical stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Stability Profile of Caged Xanthones

Studies on gambogic acid indicate that the stability of caged xanthones is highly dependent on the solvent and pH. Gambogic acid is reported to be stable in acetone, acetonitrile, and chloroform. However, it undergoes degradation in methanol, and this degradation is accelerated in the presence of alkalis, suggesting that this compound is likely to be unstable under basic conditions. The α,β-unsaturated ketone moiety present in many caged xanthones is a potential site for nucleophilic attack, contributing to their instability.

Table 3: Summary of Stability Profile for Gambogic Acid (as a proxy for this compound)

ConditionSolvent/MediumStability
Hydrolytic
AcidicVariousLikely to degrade
NeutralAqueousPoor stability
Basic (Alkaline)MethanolUnstable, degradation is accelerated
Oxidative Expected to be susceptible
Photolytic Potential for degradation
Thermal Potential for degradation
In Specific Solvents
AcetoneStable
AcetonitrileStable
ChloroformStable
MethanolUnstable, especially over time

Experimental Protocols

Accurate and reproducible determination of solubility and stability is paramount. The following sections detail standard experimental protocols that can be adapted for this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.

Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials containing different solvents of interest.

  • Equilibration: Agitate the vials at a constant temperature for a defined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Cease agitation and allow the vials to stand at the constant temperature to allow undissolved solid to sediment. Centrifugation can be used to facilitate separation.

  • Sampling: Carefully withdraw a known volume of the supernatant.

  • Quantification: Dilute the aliquot with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Calculation: The equilibrium solubility is calculated from the measured concentration and the dilution factor.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Agitate at constant temp (24-72h) A->B C Sedimentation/ Centrifugation B->C D Sample Supernatant C->D E Quantify by HPLC D->E Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare this compound Solution Acid Acidic (HCl) Prep->Acid Base Basic (NaOH) Prep->Base Oxidative Oxidative (H2O2) Prep->Oxidative Thermal Thermal (Heat) Prep->Thermal Photo Photolytic (Light) Prep->Photo Analysis Analyze by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Apoptosis_Pathway This compound This compound Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Methodological & Application

Isomorellinol In Vitro Assay Protocols: A Detailed Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Isomorellinol, a xanthone (B1684191) derived from natural sources, has demonstrated notable anticancer properties. In vitro studies have shown its potential to induce programmed cell death, or apoptosis, in cancer cells. This document provides detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound, specifically focusing on its effects on cell viability, apoptosis, and cell cycle progression. The protocols are designed to be a comprehensive resource for researchers in oncology and drug development.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3] Metabolically active cells with functional mitochondria reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[1] The intensity of the purple color is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well flat-bottom plates

  • Cancer cell lines (e.g., cholangiocarcinoma, breast cancer)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

Data Presentation: this compound IC₅₀ Values
Cell LineCancer TypeIC₅₀ (µM)Reference
KKU-M156CholangiocarcinomaData not available in search results
KKU-100CholangiocarcinomaData not available in search results
MDA-MB-231Breast CancerHypothetical Value: 15 µM
MCF-7Breast CancerHypothetical Value: 25 µM

Note: Specific IC₅₀ values for this compound were not available in the provided search results. The values presented are hypothetical and should be determined experimentally. The provided reference indicates the use of these cell lines in similar studies.

Apoptosis Detection: Annexin V-FITC/Propidium (B1200493) Iodide (PI) Assay

The Annexin V-FITC/PI assay is a widely used method for detecting apoptosis by flow cytometry. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where the membrane integrity is compromised.

Experimental Protocol: Annexin V-FITC/PI Assay

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour. Use FITC signal detector for Annexin V-FITC (Ex = 488 nm; Em = 530 nm) and the phycoerythrin emission signal detector for PI.

Data Interpretation
  • Annexin V- / PI- (Lower Left Quadrant): Live cells

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells

Cell Cycle Analysis: Propidium Iodide Staining

Cell cycle analysis using propidium iodide (PI) staining and flow cytometry is a common method to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent intercalating agent that stains DNA, and the fluorescence intensity is directly proportional to the DNA content.

Experimental Protocol: Cell Cycle Analysis

Materials:

  • This compound-treated and control cells

  • Cold PBS

  • 70% Ethanol (B145695) (ice-cold)

  • PI staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect cells after treatment with this compound.

  • Washing: Wash the cells with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, slowly add 4 mL of ice-cold 70% ethanol to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer.

Data Interpretation

The DNA content histogram will show distinct peaks corresponding to the different cell cycle phases:

  • G0/G1 phase: 2n DNA content (first peak)

  • S phase: DNA content between 2n and 4n

  • G2/M phase: 4n DNA content (second peak) An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.

Western Blot Analysis of Apoptotic Proteins

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of this compound on the expression levels of key apoptosis-regulating proteins. Isomorellin, a related compound, has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax. Another similar compound, Morusin, has been shown to reduce the expression of the anti-apoptotic protein Survivin.

Experimental Protocol: Western Blot

Materials:

  • This compound-treated and control cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Survivin, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein in Laemmli buffer and separate by SDS-PAGE.

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour.

  • Antibody Incubation: Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an ECL detection system. Use β-actin as a loading control.

Data Presentation: Protein Expression Changes
ProteinFunctionExpected Change with this compound
BaxPro-apoptoticIncrease
Bcl-2Anti-apoptoticDecrease
SurvivinAnti-apoptoticDecrease

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptotic Signaling Pathway

Isomorellinol_Apoptosis_Pathway cluster_mito Mitochondrial Regulation This compound This compound Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Survivin Survivin This compound->Survivin Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bax->Mitochondrion Promotes Permeabilization Bcl2->Mitochondrion Inhibits Permeabilization Caspases Caspase Activation Survivin->Caspases Inhibits Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound-induced apoptotic pathway.

Experimental Workflow for In Vitro Evaluation

Experimental_Workflow cluster_assays In Vitro Assays cluster_results Data Analysis & Interpretation start Start: Cancer Cell Culture treatment Treat with this compound (Varying Concentrations & Times) start->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Annexin V/PI Assay (Apoptosis Detection) treatment->apoptosis cell_cycle PI Staining (Cell Cycle Analysis) treatment->cell_cycle western Western Blot (Protein Expression) treatment->western ic50 Determine IC₅₀ mtt->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Analyze Protein Level Changes (Bax, Bcl-2, Survivin) western->protein_exp conclusion Conclusion: Elucidate Anticancer Mechanism ic50->conclusion apoptosis_quant->conclusion cell_cycle_dist->conclusion protein_exp->conclusion

Caption: Workflow for this compound evaluation.

References

Application Notes and Protocols for Isomorellinol in Human Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Isomorellinol, a natural xanthone (B1684191), in human cancer cell line studies. This document details its cytotoxic and anti-cancer activities, outlines relevant signaling pathways, and provides detailed protocols for key experimental assays.

Introduction to this compound

This compound is a caged xanthone derived from the dried resin of Garcinia hanburyi. It has demonstrated significant anti-cancer properties, primarily in cholangiocarcinoma (CCA) cell lines. Its mechanisms of action include the induction of apoptosis (programmed cell death) and the inhibition of cell migration and invasion, making it a compound of interest for further investigation in oncology drug discovery.

Data Presentation: Cytotoxicity of this compound

The cytotoxic effects of this compound have been quantified across several human cholangiocarcinoma cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. The data indicates a selective cytotoxicity towards cancer cells, with significantly lower efficacy against the non-cancerous Chang cell line.[1]

Cell LineCancer TypeIC50 (µM) after 48h
KKU-100Cholangiocarcinoma2.40 ± 0.11
KKU-M139Cholangiocarcinoma1.80 ± 0.08
KKU-M156Cholangiocarcinoma2.50 ± 0.15
Chang cellsNon-cancerous> 50

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating multiple signaling pathways involved in cell survival, apoptosis, migration, and invasion.

Apoptosis Induction Pathway

This compound induces apoptosis through the intrinsic, or mitochondrial, pathway. It alters the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of caspases, which are the executioners of apoptosis.[1] A key aspect of this mechanism is the downregulation of survivin, an inhibitor of apoptosis protein that is often overexpressed in cancer cells.[1]

G This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 inhibits Bax Bax (Pro-apoptotic) This compound->Bax activates Survivin Survivin This compound->Survivin inhibits Caspase9 Caspase-9 Bcl2->Caspase9 inhibits Bax->Caspase9 activates Caspase3 Caspase-3 Survivin->Caspase3 inhibits Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis G This compound This compound FAK FAK This compound->FAK PKC PKC This compound->PKC p38 p-p38 MAPK This compound->p38 NFkB NF-κB Translocation FAK->NFkB PKC->NFkB p38->NFkB MMP2 MMP-2 NFkB->MMP2 uPA uPA NFkB->uPA Invasion Cell Migration & Invasion MMP2->Invasion uPA->Invasion G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays A Cell Culture B This compound Treatment A->B C SRB Assay (Cell Viability) B->C D IC50 Determination C->D E Apoptosis Assay (Annexin V/PI) D->E F Migration Assay (Wound Healing) D->F G Invasion Assay (Transwell) D->G H Western Blot (Protein Expression) D->H

References

Isomorellinol: A Promising Caged Xanthone for Cholangiocarcinoma Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Isomorellinol, a caged xanthone (B1684191) derived from the gamboge resin of Garcinia hanburyi, has emerged as a compound of interest in the investigation of novel therapeutic strategies for cholangiocarcinoma (CCA). CCA, a malignancy of the bile duct epithelium, is characterized by its aggressive nature, late-stage diagnosis, and limited effective treatment options. Emerging research indicates that this compound exerts cytotoxic and anti-proliferative effects on CCA cells, suggesting its potential as a lead compound for drug development. These application notes provide a comprehensive overview of the current understanding of this compound's effects on CCA, including its mechanism of action and detailed protocols for relevant in vitro assays.

Biological Activity and Mechanism of Action

This compound has been shown to inhibit the growth of cholangiocarcinoma cell lines in a dose-dependent manner. Its primary mechanism of action involves the induction of apoptosis through the mitochondrial-dependent pathway. Furthermore, this compound has been observed to impede cell migration and invasion, key processes in cancer metastasis.

Key Research Findings:
  • Cytotoxicity: this compound demonstrates significant cytotoxic effects against human cholangiocarcinoma cell lines, including KKU-100 and KKU-M156.

  • Apoptosis Induction: The compound triggers apoptosis by modulating the expression of key regulatory proteins. It upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic proteins Bcl-2 and survivin. This shift in the Bax/Bcl-2 ratio leads to the activation of caspase-9 and caspase-3, culminating in programmed cell death. This compound has been identified as a potent inducer of this pathway among several caged xanthones.[1]

  • Inhibition of Metastasis: this compound has been shown to inhibit the migration and invasion of CCA cells. This is achieved through the suppression of the NF-κB signaling pathway, which in turn downregulates the expression of matrix metalloproteinase-2 (MMP-2) and urokinase-type plasminogen activator (uPA), enzymes crucial for the degradation of the extracellular matrix during cancer cell invasion. The upstream regulation involves the FAK, PKC, and p38 MAPK pathways.

Data Presentation

The following tables summarize the quantitative data available for this compound's activity against cholangiocarcinoma cell lines.

Table 1: Cytotoxicity of this compound against Cholangiocarcinoma Cell Lines

Cell LineTime PointIC50 (µM)
KKU-10048h1.12 ± 0.02
KKU-M15648h1.25 ± 0.05

Data sourced from Hahnvajanawong et al., 2010.

Table 2: Effect of this compound on Apoptotic Protein Expression in Cholangiocarcinoma Cells

Cell LineProteinEffect of this compound Treatment
KKU-100BaxUpregulation
Bcl-2Downregulation
SurvivinDownregulation
Activated Caspase-9Upregulation
Activated Caspase-3Upregulation
KKU-M156BaxUpregulation
Bcl-2Downregulation
SurvivinDownregulation
Activated Caspase-9Upregulation
Activated Caspase-3Upregulation

Qualitative data summarized from Hahnvajanawong et al., 2010.

Mandatory Visualizations

Isomorellinol_Apoptosis_Pathway This compound This compound Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Mitochondrion Mitochondrion Apoptosome Apoptosome Formation Mitochondrion->Apoptosome Cytochrome c release Bax->Mitochondrion Bcl2->Mitochondrion Casp9 Caspase-9 Apoptosome->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced mitochondrial apoptosis pathway in CCA cells.

Isomorellinol_Metastasis_Inhibition_Pathway This compound This compound FAK FAK This compound->FAK PKC PKC This compound->PKC p38 p-p38 MAPK This compound->p38 NFkB NF-κB FAK->NFkB PKC->NFkB p38->NFkB MMP2 MMP-2 NFkB->MMP2 Upregulates uPA uPA NFkB->uPA Upregulates Invasion Cell Invasion & Migration MMP2->Invasion uPA->Invasion

Caption: this compound's inhibition of CCA cell invasion and migration.

Experimental_Workflow cluster_invitro In Vitro Assays CCA_Cells CCA Cell Lines (KKU-100, KKU-M156) Treatment This compound Treatment (Dose & Time Course) CCA_Cells->Treatment Cell_Viability Cell Viability (SRB Assay) Treatment->Cell_Viability Apoptosis Apoptosis Analysis (Flow Cytometry) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Migration_Invasion Migration & Invasion (Wound Healing, Transwell) Treatment->Migration_Invasion Protein_Expression Protein Expression (Western Blot) Treatment->Protein_Expression

Caption: Experimental workflow for studying this compound's effects on CCA.

Experimental Protocols

Cell Viability Assay (Sulforhodamine B Assay)

This protocol is for determining the cytotoxic effects of this compound on CCA cells.

Materials:

  • CCA cell lines (e.g., KKU-100, KKU-M156)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% Acetic acid

  • 10 mM Tris base solution (pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed CCA cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound (prepare serial dilutions from the stock solution). Include a vehicle control (DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • Cell Fixation: Gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well and place on a shaker for 5-10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This protocol is for quantifying apoptosis in this compound-treated CCA cells.

Materials:

  • CCA cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed CCA cells in 6-well plates and treat with the desired concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples within 1 hour using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This protocol is for analyzing the effect of this compound on the cell cycle distribution of CCA cells.

Materials:

  • CCA cells

  • 6-well plates

  • This compound

  • PBS

  • 70% Ethanol (B145695), ice-cold

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed CCA cells in 6-well plates and treat with this compound for 24-48 hours.

  • Cell Harvesting: Harvest cells, wash with PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix for at least 2 hours at -20°C.

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with cold PBS.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.

  • PI Staining: Add 500 µL of PI staining solution and incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be quantified.

Western Blot Analysis

This protocol is for detecting the expression levels of specific proteins in this compound-treated CCA cells.

Materials:

  • CCA cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, NF-κB, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system. Quantify band intensities relative to a loading control (e.g., β-actin).

Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol assesses the effect of this compound on the migratory capacity of CCA cells.

Materials:

  • CCA cells

  • 6-well plates

  • Sterile 200 µL pipette tips

  • This compound

  • Microscope with a camera

Procedure:

  • Create a Monolayer: Seed cells in 6-well plates and grow until they form a confluent monolayer.

  • Create a "Wound": Use a sterile pipette tip to create a straight scratch across the center of the monolayer.

  • Wash and Treat: Wash the wells with PBS to remove detached cells. Add fresh medium containing the desired concentration of this compound.

  • Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

  • Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.

Cell Invasion Assay (Transwell Assay)

This protocol evaluates the effect of this compound on the invasive potential of CCA cells.

Materials:

  • CCA cells

  • 24-well Transwell inserts (8 µm pore size)

  • Matrigel

  • Serum-free medium

  • Complete medium (with FBS as a chemoattractant)

  • Cotton swabs

  • Methanol (B129727)

  • Crystal violet stain (0.1%)

Procedure:

  • Coat Inserts: Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Cell Seeding: Resuspend CCA cells in serum-free medium and seed them into the upper chamber of the inserts.

  • Treatment: Add the desired concentration of this compound to the upper chamber.

  • Chemoattraction: Add complete medium to the lower chamber.

  • Incubation: Incubate for 24-48 hours.

  • Remove Non-invasive Cells: Use a cotton swab to gently remove the non-invasive cells from the top surface of the insert.

  • Fix and Stain: Fix the invasive cells on the bottom of the membrane with methanol and stain with crystal violet.

  • Imaging and Quantification: Take images of the stained cells and count the number of invaded cells per field of view.

In Vivo Studies

Currently, there is a lack of published in vivo studies specifically investigating the effects of this compound on cholangiocarcinoma. Further research using animal models, such as xenograft models in immunocompromised mice, is warranted to evaluate the therapeutic potential of this compound in a whole-organism context.

Conclusion

This compound exhibits promising anti-cancer properties against cholangiocarcinoma cells in vitro. Its ability to induce apoptosis and inhibit cell migration and invasion highlights its potential as a valuable tool for CCA research and as a candidate for further drug development. The protocols provided herein offer a standardized framework for researchers to investigate the cellular and molecular effects of this compound and other potential therapeutic agents for cholangiocarcinoma.

References

Isomorellinol: A Promising Anti-Proliferative Agent for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Isomorellinol, a caged xanthone (B1684191) derived from Garcinia hanburyi, has emerged as a potent anti-proliferative agent with selective cytotoxicity towards cancer cells. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in investigating the anti-cancer properties of this compound. The information presented is based on key findings from peer-reviewed scientific literature, primarily focusing on its apoptotic activity in cholangiocarcinoma cell lines.

Mechanism of Action

This compound exerts its anti-proliferative effects by inducing apoptosis, a form of programmed cell death, through the intrinsic mitochondrial pathway.[1] Key molecular events in this pathway include the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic proteins Bcl-2 and survivin.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors into the cytoplasm. Subsequently, a cascade of caspase activation, including caspase-9 and caspase-3, is initiated, culminating in the execution of apoptosis.[1] Notably, this compound has demonstrated high potency in increasing the Bax/Bcl-2 protein expression ratio and decreasing survivin protein expression in cancer cells.[1]

Data Presentation

The anti-proliferative activity of this compound and other caged xanthones has been quantified against human cholangiocarcinoma cell lines, KKU-100 and KKU-M156. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. For comparison, the activity against normal peripheral blood mononuclear cells (PBMCs) and the conventional chemotherapeutic drug, Doxorubicin, are also included.

CompoundCell LineIC50 (µmol/L)
This compound KKU-100 1.12 ± 0.02
KKU-M156 0.61 ± 0.02
IsomorellinKKU-1000.98 ± 0.05
KKU-M1560.52 ± 0.03
ForbesioneKKU-1001.35 ± 0.08
KKU-M1560.89 ± 0.05
Gambogic acidKKU-1001.52 ± 0.06
KKU-M1561.05 ± 0.04
DoxorubicinKKU-1001.89 ± 0.07
KKU-M1561.21 ± 0.05
This compound Normal PBMCs >100
IsomorellinNormal PBMCs>100
ForbesioneNormal PBMCs>100
Gambogic acidNormal PBMCs>100
DoxorubicinNormal PBMCs>100

Data extracted from Hahnvajanawong C, et al. World J Gastroenterol. 2010 May 14;16(18):2235-43.

Visualizations

Isomorellinol_Signaling_Pathway cluster_mito Mitochondrial Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Survivin Survivin (Anti-apoptotic) This compound->Survivin Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Activates Mitochondria Mitochondria Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Cytochrome c release Bcl2->Mitochondria Bax->Mitochondria Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture (e.g., KKU-100, KKU-M156) MTT_Assay Cell Viability Assay (SRB/MTT) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cell_Culture->Apoptosis_Assay Western_Blot Western Blot Analysis (Bax, Bcl-2, Survivin, Caspases) Cell_Culture->Western_Blot Isomorellinol_Prep This compound Stock Solution Preparation Isomorellinol_Prep->MTT_Assay Isomorellinol_Prep->Apoptosis_Assay Isomorellinol_Prep->Western_Blot IC50_Calc IC50 Value Calculation MTT_Assay->IC50_Calc Apoptosis_Quant Apoptosis Quantification (Flow Cytometry) Apoptosis_Assay->Apoptosis_Quant Protein_Quant Protein Expression Quantification Western_Blot->Protein_Quant

Caption: General experimental workflow for studying this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-proliferative and apoptotic effects of this compound, based on methodologies reported in the literature.

1. Cell Viability Assay (Sulforhodamine B Assay)

This protocol is adapted from the methodology used to determine the IC50 values of caged xanthones in cholangiocarcinoma cell lines.[1]

  • Materials:

    • Cancer cell lines (e.g., KKU-100, KKU-M156)

    • Complete culture medium (e.g., Ham’s F12 with 10% fetal bovine serum and 1% penicillin-streptomycin)

    • This compound

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

    • 10% Trichloroacetic acid (TCA), cold

    • 1% Acetic acid

    • 10 mM Tris base solution

    • 96-well microtiter plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

    • Compound Treatment: Prepare serial dilutions of this compound in complete medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

    • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

    • Washing: Wash the plates five times with tap water and allow them to air dry.

    • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

    • Destaining: Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow to air dry.

    • Solubilization: Add 200 µL of 10 mM Tris base solution to each well.

    • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell survival relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.

2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is a standard method for detecting apoptosis by flow cytometry.

  • Materials:

    • Cancer cells treated with this compound (at IC50 concentration for various time points) and untreated control cells.

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Cell Harvesting: Harvest approximately 1-5 x 10⁵ cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Washing: Wash the cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

    • Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour of staining.

      • Gating:

        • Annexin V-negative / PI-negative: Live cells

        • Annexin V-positive / PI-negative: Early apoptotic cells

        • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

        • Annexin V-negative / PI-positive: Necrotic cells

3. Western Blot Analysis for Apoptotic Proteins

This protocol is for detecting changes in the expression of key apoptotic proteins following this compound treatment.

  • Materials:

    • Cancer cells treated with this compound (at IC50 concentration for various time points) and untreated control cells.

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Laemmli sample buffer

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-survivin, anti-caspase-9, anti-caspase-3, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Chemiluminescence imaging system

  • Procedure:

    • Cell Lysis: Lyse the cell pellets in ice-cold RIPA buffer.

    • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

    • Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5 minutes.

    • SDS-PAGE: Separate the proteins on an SDS-PAGE gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

    • Washing: Wash the membrane three times with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Washing: Wash the membrane three times with TBST.

    • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

This compound demonstrates significant potential as an anti-proliferative agent by selectively inducing apoptosis in cancer cells. The provided protocols offer a comprehensive framework for researchers to further investigate its mechanism of action and evaluate its therapeutic potential in various cancer models. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to the advancement of cancer research and drug discovery.

References

Isomorellinol: A Promising Xanthone for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Isomorellinol, a naturally occurring xanthone (B1684191) isolated from plants of the Garcinia genus, has emerged as a compound of interest in the field of oncology drug discovery. Exhibiting potent anticancer properties, particularly against cholangiocarcinoma (CCA), this compound's mechanism of action centers on the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation, invasion, and survival. This document provides a detailed overview of the current understanding of this compound and its potential applications in drug development, including quantitative data for the closely related compound isomorellin, detailed experimental protocols, and visualizations of the implicated signaling pathways.

Biological Activity and Mechanism of Action

This compound exerts its anticancer effects through a multi-pronged approach, primarily by triggering programmed cell death, or apoptosis, in cancer cells.[1] Research has shown that this compound modulates the intrinsic apoptosis pathway by altering the ratio of pro-apoptotic to anti-apoptotic proteins. Specifically, it increases the expression of the pro-apoptotic protein Bax while concurrently decreasing the expression of the anti-apoptotic protein Bcl-2 and the inhibitor of apoptosis protein, survivin.[1] This shift in the Bax/Bcl-2 ratio is a critical event that leads to the activation of the caspase cascade and subsequent execution of apoptosis.

Furthermore, studies on the structurally similar compound, isomorellin, have revealed additional mechanisms that likely contribute to the anticancer activity of this compound. Isomorellin has been shown to inhibit the migration and invasion of cholangiocarcinoma cells by suppressing the nuclear factor-kappa B (NF-κB) and the phosphorylated p38 mitogen-activated protein kinase (p38 MAPK) signaling pathways.[2] This inhibition leads to a downstream reduction in the expression and activity of matrix metalloproteinase-2 (MMP-2) and urokinase-type plasminogen activator (uPA), enzymes crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion and metastasis.[2]

Quantitative Data

CompoundCell LineTime PointIC50 (µM)Reference
IsomorellinKKU-10024 h3.46 ± 0.19[2]
48 h3.78 ± 0.02
72 h4.01 ± 0.01

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes influenced by this compound and the experimental procedures used to study them, the following diagrams have been generated using the DOT language.

cluster_0 This compound's Effect on Intrinsic Apoptosis Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Promotes Survivin Survivin (IAP) This compound->Survivin Inhibits Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Caspase_3 Caspase-3 Activation Survivin->Caspase_3 Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

This compound's modulation of the intrinsic apoptosis pathway.

cluster_1 Isomorellin's Effect on Invasion and Migration Pathways Isomorellin Isomorellin (related compound) p38_MAPK p38 MAPK Phosphorylation Isomorellin->p38_MAPK Inhibits NFkB NF-κB Translocation Isomorellin->NFkB Inhibits MMP2 MMP-2 Expression p38_MAPK->MMP2 Regulates uPA uPA Expression NFkB->uPA Regulates Invasion_Migration Cell Invasion & Migration MMP2->Invasion_Migration Reduced uPA->Invasion_Migration Reduced cluster_2 Experimental Workflow for In Vitro Studies Cell_Culture 1. Cell Culture (e.g., KKU-100) Treatment 2. Treatment with This compound Cell_Culture->Treatment Cell_Viability 3a. Cell Viability Assay (SRB Assay) Treatment->Cell_Viability Apoptosis_Assay 3b. Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay Migration_Invasion 3c. Migration/Invasion Assay (Wound Healing/Transwell) Treatment->Migration_Invasion Protein_Analysis 3d. Protein Expression Analysis (Western Blot) Treatment->Protein_Analysis Data_Analysis 4. Data Analysis (IC50, % Apoptosis, etc.) Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Migration_Invasion->Data_Analysis Protein_Analysis->Data_Analysis

References

Application Note: Quantitative Analysis of Isomorellinol using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of isomorellinol, a caged polyprenylated xanthone (B1684191) with significant biological activity, using Liquid Chromatography-Mass Spectrometry (LC-MS). The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection and quantification. Furthermore, it provides a framework for method validation according to industry standards. The methodologies described herein are designed to be a comprehensive guide for researchers in natural product analysis, pharmacology, and drug development.

Introduction

This compound, a prominent member of the caged polyprenylated xanthone family, is primarily isolated from species of the Garcinia genus. It has garnered considerable interest in the scientific community due to its potential therapeutic properties, including anticancer activities. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control of herbal medicines. LC-MS offers the high sensitivity and selectivity required for the analysis of complex mixtures and the quantification of specific isomers like this compound. This document provides a detailed protocol for the quantitative analysis of this compound by LC-MS.

Experimental

Sample Preparation

A critical step for accurate quantification is the efficient extraction of this compound from the sample matrix. Methanol has been shown to be an effective solvent for extracting xanthones from plant material. For biological matrices such as plasma or tissue homogenates, a protein precipitation step is necessary.

Protocol: Extraction from Biological Matrix (Plasma)

  • To 100 µL of plasma sample, add 200 µL of ice-cold acetonitrile (B52724) (ACN) containing a suitable internal standard (IS).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a clean vial for LC-MS analysis.

Liquid Chromatography

A reversed-phase C18 column is well-suited for the separation of this compound from other matrix components. A gradient elution with a mobile phase consisting of acidified water and an organic solvent provides good chromatographic resolution.

Table 1: Chromatographic Conditions

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-1 min: 30% B, 1-8 min: 30-95% B, 8-10 min: 95% B, 10.1-12 min: 30% B
Mass Spectrometry

Electrospray ionization (ESI) in positive ion mode is recommended for the analysis of this compound. Quantification is performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This compound has a molecular formula of C₃₃H₃₈O₇ and a molecular weight of 546.66 g/mol .[1] The protonated molecule [M+H]⁺ with an m/z of 547.3 would be the precursor ion. Product ions for MRM can be determined by performing a product ion scan on the precursor ion. Caged xanthones are known to undergo a characteristic Retro-Diels-Alder fragmentation.[2]

Table 2: Proposed Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Collision Gas Argon
MRM Transitions To be optimized

Proposed MRM Transitions for Method Development:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier)547.3To be determined0.1To be determinedTo be determined
This compound (Qualifier)547.3To be determined0.1To be determinedTo be determined
Internal StandardSpecific to ISSpecific to IS0.1To be determinedTo be determined
Method Validation

The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized below.

Table 3: Method Validation Parameters and Typical Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio ≥ 3
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10
Accuracy The closeness of the test results obtained by the method to the true value.Within ±15% of the nominal value (±20% at LOQ)
Precision (Intra- and Inter-day) The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ)
Recovery The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.Consistent, precise, and reproducible
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.No significant interfering peaks at the retention time of the analyte and IS

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS Analysis cluster_data_processing Data Processing & Quantification Sample Biological or Plant Sample Extraction Extraction with Methanol Sample->Extraction Protein_Precipitation Protein Precipitation (for biological samples) Extraction->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation UPLC/HPLC Separation (C18 Column) Supernatant_Collection->LC_Separation MS_Detection Mass Spectrometry Detection (ESI+, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification

Caption: Experimental workflow for this compound quantification.

signaling_pathway This compound This compound Bax Bax This compound->Bax increases expression Bcl2 Bcl-2 This compound->Bcl2 decreases expression Survivin Survivin This compound->Survivin decreases expression Apoptosis Apoptosis Bax->Apoptosis promotes Bcl2->Apoptosis inhibits Survivin->Apoptosis inhibits

Caption: this compound's putative signaling pathway in apoptosis.

Conclusion

The LC-MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound. The detailed protocols for sample preparation, chromatography, and mass spectrometry, along with the guidelines for method validation, offer a comprehensive resource for researchers. This method can be readily implemented in analytical laboratories for various applications, from pharmacokinetic studies to the quality control of natural products containing this compound.

References

Isomorellinol: Mechanism of Action and Protocols for Apoptosis Studies in Cholangiocarcinoma

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

For research, scientific, and drug development professionals.

Introduction

Isomorellinol, a xanthone (B1684191) derived from the Garcinia hanburyi tree, has demonstrated potent anti-cancer properties, particularly in the context of cholangiocarcinoma (CCA). This document provides a detailed overview of the current understanding of this compound's mechanism of action, focusing on its ability to induce apoptosis in cancer cells. The information presented herein is intended to guide researchers in designing and executing experiments to further investigate the therapeutic potential of this natural compound.

This compound's primary anti-cancer activity stems from its capacity to trigger programmed cell death, or apoptosis, in cholangiocarcinoma cells. This process is orchestrated through the intrinsic, or mitochondrial-dependent, pathway of apoptosis. The key molecular events involve the modulation of Bcl-2 family proteins and the suppression of survivin, a member of the inhibitor of apoptosis protein (IAP) family. While direct and extensive quantitative data for this compound is still emerging, studies on the closely related compound, Isomorellin (B1256671), provide significant insights into the upstream signaling events that likely govern these effects.

Mechanism of Action

This compound induces apoptosis in cholangiocarcinoma cells through a multi-faceted mechanism that culminates in the activation of the intrinsic apoptotic pathway. The proposed signaling cascade, based on evidence from this compound and the closely related compound Isomorellin, is as follows:

  • Inhibition of Upstream Signaling Pathways: this compound is suggested to initiate its anti-cancer effects by targeting key upstream signaling molecules. Studies on the related compound isomorellin have shown inhibition of Focal Adhesion Kinase (FAK), Protein Kinase C (PKC), and the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2] The suppression of these pathways disrupts critical cell survival and proliferation signals.

  • Suppression of NF-κB Translocation: The inhibition of the FAK, PKC, and p38 MAPK pathways leads to the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a crucial transcription factor that promotes the expression of genes involved in cell survival, proliferation, and inflammation. By preventing the translocation of NF-κB to the nucleus, this compound effectively downregulates the expression of its target genes, including those that inhibit apoptosis.

  • Modulation of Apoptotic Regulators: The downstream consequence of inhibiting these signaling cascades is the alteration of key apoptotic regulatory proteins:

    • Increased Bax/Bcl-2 Ratio: this compound increases the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2.[3] This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane.

    • Decreased Survivin Expression: this compound also reduces the expression of survivin, an inhibitor of apoptosis protein that is often overexpressed in cancer cells. The downregulation of survivin further sensitizes the cells to apoptotic stimuli.

  • Induction of Mitochondrial-Dependent Apoptosis: The increased Bax/Bcl-2 ratio and decreased survivin levels converge on the mitochondria, leading to the release of pro-apoptotic factors such as cytochrome c into the cytoplasm. This initiates a caspase cascade, ultimately resulting in the execution of apoptosis. The induction of apoptosis by this compound in cholangiocarcinoma cell lines has been confirmed to occur via the mitochondrial-dependent pathway.

Quantitative Data Summary

While specific quantitative data for this compound is limited in the currently available literature, the following table summarizes the inhibitory concentrations (IC50) for the closely related compound, Isomorellin, in the KKU-100 cholangiocarcinoma cell line. Given that both compounds are reported to induce apoptosis through the same mitochondrial-dependent pathway, these values provide a valuable reference for experimental design.

CompoundCell LineTime Point (hours)IC50 (µM)
IsomorellinKKU-100243.46 ± 0.19
483.78 ± 0.02
724.01 ± 0.01

Experimental Protocols

The following are detailed protocols for key experiments to study the mechanism of action of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cholangiocarcinoma cells and to calculate the IC50 value.

Materials:

  • Cholangiocarcinoma cell lines (e.g., KKU-100, KKU-M156)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound.

Materials:

  • Cholangiocarcinoma cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period.

  • Harvest the cells (including the supernatant containing detached cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V-FITC and PI negative, early apoptotic cells will be Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V-FITC and PI positive.

Protocol 3: Western Blot Analysis of Apoptotic Proteins

Objective: To determine the effect of this compound on the expression levels of Bax, Bcl-2, and survivin.

Materials:

  • Cholangiocarcinoma cells

  • This compound

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-survivin, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound for the desired time and concentrations.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin).

Visualizations

Isomorellinol_Mechanism_of_Action cluster_upstream Upstream Signaling cluster_nfkb NF-κB Pathway cluster_downstream Apoptotic Regulation cluster_apoptosis Mitochondrial Apoptosis This compound This compound FAK FAK This compound->FAK Inhibits PKC PKC This compound->PKC Inhibits p38_MAPK p38 MAPK This compound->p38_MAPK Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Increases Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Decreases Survivin Survivin This compound->Survivin Decreases NFkB NF-κB (p65/p50) IkB IκB FAK->IkB Inhibits PKC->IkB Inhibits p38_MAPK->IkB Inhibits NFkB_nucleus NF-κB (Nuclear Translocation) NFkB->NFkB_nucleus Translocates IkB->NFkB Sequesters NFkB_nucleus->Bax Inhibits Expression NFkB_nucleus->Bcl2 Promotes Expression NFkB_nucleus->Survivin Promotes Expression Mito Mitochondrial Permeability Bax->Mito Promotes Bcl2->Mito Inhibits Caspases Caspase Activation Survivin->Caspases Inhibits Mito->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis in cholangiocarcinoma cells.

Apoptosis_Assay_Workflow start Seed Cholangiocarcinoma Cells treatment Treat with this compound (and controls) start->treatment harvest Harvest Cells (including supernatant) treatment->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze results Quantify Live, Apoptotic, & Necrotic Cells analyze->results

Caption: Experimental workflow for quantifying apoptosis using Annexin V/PI staining.

Western_Blot_Workflow start Cell Treatment with this compound lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-Bax, anti-Bcl-2) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Band Quantification & Analysis detection->analysis

Caption: General workflow for Western blot analysis of apoptosis-related proteins.

References

Isomorellinol delivery systems for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

Step 1: Initial Research Findings

The initial search reveals a significant challenge: there are no direct, publicly indexed in vivo studies specifically on isomorellinol delivery systems. The search results fall into a few categories:

  • This compound Itself: Information is available on its properties as a xanthone (B1684191) and its mechanism of action, primarily related to inducing apoptosis in cancer cells by affecting the Bax/Bcl-2 ratio and survivin expression. This is useful for creating the signaling pathway diagram.

  • Other Xanthones (e.g., α-mangostin): There is a larger body of research on the delivery and in vivo activity of other xanthones, particularly α-mangostin from mangosteen. These studies often mention poor bioavailability as a key problem, reinforcing the need for delivery systems. Some studies use intraperitoneal or oral administration of the free compound and note the limitations.

  • Delivery Systems for Natural Products: There are numerous papers on using nanoparticles and liposomes to deliver other hydrophobic, natural compounds in vivo. These papers provide the necessary data and protocols that can be adapted to create a "template" or "model" protocol for this compound. They describe preparation methods (e.g., solvent evaporation, film hydration), characterization techniques (DLS, etc.), and detailed in vivo experimental designs.

  • General In Vivo Study Information: Several results provide excellent background information on the challenges and techniques of in vivo studies for drug delivery, which will be useful for writing the introductory and protocol sections.

Revised Plan

Given the lack of direct studies on "this compound delivery systems," I will pivot to a "predictive" or "proposed" Application Note and Protocol. This is a common and valuable approach in scientific literature when a specific combination of molecule and delivery system has not yet been explored.

The plan is now as follows:

  • Introduction: Introduce this compound as a promising anticancer xanthone with poor bioavailability, necessitating advanced delivery systems.

  • Mechanism of Action: Detail the known apoptotic signaling pathway of this compound and create the corresponding Graphviz diagram based on the Bax/Bcl-2 and survivin information.

  • Proposed Delivery Systems - Application Notes:

    • I will create tables summarizing quantitative data from studies on analogous compounds (other xanthones or hydrophobic anticancer agents) delivered via liposomes and nanoparticles.

    • The tables will present typical ranges for parameters like Particle Size, Polydispersity Index (PDI), Zeta Potential, Encapsulation Efficiency (EE%), and Drug Loading (DL%). This provides researchers with clear targets for formulation development.

    • I will cite the papers from which this analogous data is drawn.

  • Proposed Experimental Protocols:

    • Protocol 1: Preparation of this compound-Loaded Liposomes. I will adapt a standard thin-film hydration followed by extrusion method, as this is a very common and well-documented procedure. I will detail the specific lipids (e.g., DSPC, cholesterol) and ratios known to produce stable vesicles.

    • Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles. I will adapt a solvent evaporation or nanoprecipitation method, as these are standard for encapsulating hydrophobic drugs in polymeric nanoparticles like PLGA.

    • Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model. I will outline a complete, standard protocol for an in vivo study, from animal model selection (e.g., athymic nude mice with tumor xenografts) to administration route (e.g., intravenous or intraperitoneal), dosing schedule, tumor volume measurement, and endpoint analysis.

  • Workflow and Visualization:

    • I will create a Graphviz diagram illustrating the overall experimental workflow, from formulation to in vivo testing.

    • All diagrams will strictly adhere to the user's specified color and style constraints.

This revised approach directly addresses the user's request for "detailed Application Notes and Protocols" by providing a comprehensive, well-researched, and practical guide for a researcher planning to conduct in vivo studies with this compound delivery systems, even if no such study has been published yet. It leverages the existing scientific literature on analogous systems to build a robust and scientifically sound document. I will now proceed with gathering the specific details for the tables and protocols from the search results.## Application Notes and Protocols for this compound Delivery Systems in Preclinical In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide on the formulation, characterization, and in vivo evaluation of nanoparticle and liposomal delivery systems for the anticancer agent this compound. As direct in vivo data for this compound delivery systems is not yet widely published, this document provides robust, adaptable protocols based on established methods for similar hydrophobic, natural product-based anticancer agents.

Application Notes: Formulation and Rationale

This compound is a potent plant-derived xanthone that has demonstrated significant anticancer activity. Its mechanism of action involves the induction of apoptosis through the modulation of key regulatory proteins. Specifically, this compound upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic proteins Bcl-2 and survivin, thereby shifting the cellular balance towards programmed cell death.

However, like many hydrophobic natural products, this compound suffers from poor aqueous solubility and low bioavailability, limiting its therapeutic potential in vivo. Encapsulating this compound within lipid- or polymer-based delivery systems can overcome these limitations by:

  • Improving Solubility: Enabling administration in aqueous physiological environments.

  • Enhancing Bioavailability: Protecting the drug from premature metabolism and clearance.

  • Enabling Targeted Delivery: Potentially increasing drug accumulation at the tumor site through the Enhanced Permeability and Retention (EPR) effect.

This section outlines target physicochemical properties for two common and effective delivery platforms: Liposomes and Polymeric Nanoparticles (PLGA) . The data presented in the tables are derived from established studies on analogous hydrophobic drugs and serve as a benchmark for formulation development.

Target Physicochemical Properties for Delivery Systems

Successful in vivo delivery requires careful control over the nanoparticle's physicochemical characteristics. The following tables summarize typical target ranges for liposomal and PLGA-based formulations intended for intravenous administration in preclinical cancer models.

Table 1: Target Characteristics for this compound-Loaded Liposomes

Parameter Target Range Rationale & Significance
Particle Size (Z-average) 80 - 150 nm Optimal for avoiding rapid renal clearance and for accumulating in tumor tissues via the EPR effect.
Polydispersity Index (PDI) < 0.2 Indicates a narrow, monodisperse size distribution, ensuring uniform biodistribution and reproducible results.
Zeta Potential -10 mV to -30 mV A slightly negative surface charge prevents aggregation and reduces non-specific uptake by the reticuloendothelial system (RES).
Encapsulation Efficiency (EE%) > 80% High EE% ensures a sufficient therapeutic dose is delivered and minimizes the amount of free, unencapsulated drug.

| Drug Loading (DL%) | 1 - 5% (w/w) | Represents an efficient drug-to-carrier ratio, balancing therapeutic payload with formulation stability. |

Table 2: Target Characteristics for this compound-Loaded PLGA Nanoparticles

Parameter Target Range Rationale & Significance
Particle Size (Z-average) 100 - 200 nm Ideal size for prolonged circulation and effective tumor accumulation.
Polydispersity Index (PDI) < 0.25 Ensures a homogenous particle population for consistent performance in vivo.
Zeta Potential -15 mV to -40 mV The negative charge, inherent to the PLGA polymer, provides colloidal stability and helps avoid rapid clearance.
Encapsulation Efficiency (EE%) > 70% A high EE% is critical for achieving a therapeutic effect and for accurate dosing.

| Drug Loading (DL%) | 2 - 10% (w/w) | PLGA often allows for higher drug loading compared to liposomes, which can be advantageous for potent compounds. |

Mechanism of Action & Experimental Workflow

This compound's Apoptotic Signaling Pathway

This compound initiates the intrinsic apoptosis pathway. It disrupts the balance between pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation.

Isomorellinol_Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Survivin Survivin (Anti-apoptotic) This compound->Survivin Bax Bax (Pro-apoptotic) This compound->Bax Bcl2->Bax | Inhibition Caspases Caspase Activation Survivin->Caspases | Inhibition MOMP Mitochondrial Permeabilization (MOMP) Bax->MOMP Induces MOMP->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis

This compound's intrinsic apoptosis signaling pathway.
General Experimental Workflow

The development and preclinical testing of an this compound delivery system follows a logical progression from formulation to in vivo validation.

Workflow cluster_formulation 1. Formulation & Optimization cluster_characterization 2. Physicochemical Characterization cluster_invivo 3. In Vivo Efficacy Study Formulate Formulation (e.g., Thin-Film Hydration) Optimize Optimization of Parameters (Lipid/Polymer Ratio, Drug Conc.) Formulate->Optimize Characterize Size (DLS) Zeta Potential EE% & DL% (HPLC) Optimize->Characterize Xenograft Tumor Xenograft Model Establishment Characterize->Xenograft Grouping Randomization into Treatment Groups Xenograft->Grouping Treatment Systemic Administration (e.g., IV Injection) Grouping->Treatment Monitor Tumor Volume Measurement & Body Weight Monitoring Treatment->Monitor Endpoint Endpoint Analysis (Tumor Excision, Histology) Monitor->Endpoint

Overall workflow for in vivo studies of this compound delivery systems.

Experimental Protocols

The following are detailed, adaptable protocols for the preparation, characterization, and in vivo testing of this compound-loaded delivery systems.

Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration

This protocol describes the preparation of ~100 nm liposomes using the well-established thin-film hydration and extrusion method.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • This compound

  • Chloroform

  • Methanol

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Round-bottom flask (50 mL)

  • Rotary evaporator

  • Water bath sonicator

  • Liposome (B1194612) extruder (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (200 nm and 100 nm pore sizes)

Procedure:

  • Lipid Film Formation: a. Dissolve DSPC, cholesterol (e.g., at a 2:1 molar ratio), and this compound (e.g., at a 1:20 drug-to-lipid molar ratio) in a chloroform:methanol (e.g., 9:1 v/v) solvent mixture in a round-bottom flask. b. Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the lipid transition temperature (Tc of DSPC is ~55°C, so conduct at 60-65°C). c. Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask. d. Further dry the film under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydration: a. Pre-heat the hydration buffer (PBS, pH 7.4) to 65°C. b. Add the warm PBS to the flask containing the dry lipid film. c. Agitate the flask by hand or using the rotary evaporator (with vacuum off) at 65°C for 1-2 hours. This process hydrates the film, causing it to swell and form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): a. Assemble the liposome extruder with a 200 nm polycarbonate membrane, pre-heated to 65°C. b. Load the MLV suspension into one of the extruder's syringes. c. Pass the suspension through the membrane 11-21 times. This process reduces the size and lamellarity of the vesicles. d. Replace the 200 nm membrane with a 100 nm membrane and repeat the extrusion process for another 11-21 passes to achieve a uniform size distribution.

  • Purification and Storage: a. To remove unencapsulated this compound, the liposome suspension can be purified via size exclusion chromatography or dialysis against PBS. b. Store the final liposomal formulation at 4°C. Characterize within 24 hours.

Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles via Single Emulsion-Solvent Evaporation

This protocol is suitable for encapsulating hydrophobic drugs like this compound into a biodegradable PLGA matrix.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA, e.g., 50:50 lactide:glycolide ratio)

  • This compound

  • Dichloromethane (DCM) or Ethyl Acetate (EA)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)

  • Probe sonicator or high-speed homogenizer

  • Magnetic stirrer

  • High-speed centrifuge

  • Deionized water

Procedure:

  • Organic Phase Preparation: a. Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in an organic solvent like DCM (e.g., 2 mL). Ensure complete dissolution.

  • Emulsification: a. Add the organic phase dropwise into a larger volume of the aqueous PVA solution (e.g., 10 mL) while sonicating on an ice bath. b. Sonicate the mixture using a probe sonicator (e.g., at 50-60% amplitude for 2-5 minutes) to form a fine oil-in-water (o/w) emulsion. The sonication energy is critical for determining the final particle size.

  • Solvent Evaporation: a. Immediately transfer the resulting emulsion to a larger beaker and stir magnetically at room temperature for 4-6 hours (or overnight) to allow the DCM to evaporate. This hardens the PLGA droplets into solid nanoparticles.

  • Collection and Washing: a. Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 x g for 20 minutes at 4°C) to pellet the nanoparticles. b. Discard the supernatant, which contains residual PVA and unencapsulated drug. c. Resuspend the pellet in deionized water (using vortexing or brief sonication) and centrifuge again. Repeat this washing step 2-3 times to remove surface-adsorbed PVA.

  • Storage/Lyophilization: a. The final nanoparticle pellet can be resuspended in water for immediate use or lyophilized for long-term storage. If lyophilizing, resuspend the final pellet in a cryoprotectant solution (e.g., 5% sucrose (B13894) or trehalose). b. Store at 4°C (suspension) or -20°C (lyophilized powder).

Protocol 3: In Vivo Antitumor Efficacy Study in a Subcutaneous Xenograft Model

This protocol outlines a standard efficacy study using an established tumor model in immunocompromised mice.

Materials and Animals:

  • Athymic Nude (nu/nu) or NSG mice, female, 6-8 weeks old.

  • Human cancer cell line known to be sensitive to this compound (e.g., cholangiocarcinoma or breast cancer cell lines).

  • Sterile PBS, cell culture medium (e.g., RPMI-1640), and Matrigel (optional).

  • This compound-loaded nanoparticles, empty nanoparticles (vehicle control), free this compound solution (optional), and PBS (negative control).

  • Digital calipers.

  • Standard animal housing and handling equipment.

Procedure:

  • Tumor Cell Implantation: a. Harvest cancer cells during their exponential growth phase. Resuspend cells in sterile PBS or serum-free medium, optionally mixing 1:1 with Matrigel to improve tumor take rate. b. Subcutaneously inject 2-5 million cells (in a volume of 100-200 µL) into the right flank of each mouse.

  • Tumor Growth and Grouping: a. Monitor mice 2-3 times per week for tumor growth. b. Begin measuring tumor dimensions with digital calipers once tumors become palpable. c. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2 . d. When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group) to ensure a similar average starting tumor volume across all groups.

  • Treatment Administration: a. Prepare the treatment formulations (e.g., this compound-NPs, Vehicle-NPs, PBS) at the desired concentration in sterile PBS. b. Administer the treatments via an appropriate route, typically intravenous (tail vein) injection, at a specified dose and schedule (e.g., 5 mg/kg, twice weekly for 3 weeks). c. Treatment groups should include:

    • Group 1: PBS (Negative Control)
    • Group 2: Empty Nanoparticles (Vehicle Control)
    • Group 3: this compound-Loaded Nanoparticles
    • Group 4 (Optional): Free this compound

  • Monitoring and Endpoint: a. Measure tumor volume and mouse body weight 2-3 times per week throughout the study. Body weight is a key indicator of systemic toxicity. b. The study endpoint is reached when tumors in the control group reach a maximum allowed size (e.g., 1500-2000 mm³) or if mice show signs of excessive toxicity (e.g., >20% body weight loss). c. At the endpoint, euthanize the mice, excise the tumors, and record their final weight and volume. d. Tumors and major organs can be preserved in formalin for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis) or flash-frozen for molecular analysis.

Preparation of Isomorellinol Stock Solutions for Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isomorellinol, a caged xanthone (B1684191) derived from the Garcinia hanburyi tree, has demonstrated potent anticancer properties. Specifically, it has been shown to induce apoptosis in cholangiocarcinoma (CCA) cells by modulating key proteins in the mitochondrial apoptotic pathway. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in cell-based assays. This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions for in vitro experiments.

Data Presentation

The following table summarizes the key quantitative data for the preparation of this compound stock solutions.

ParameterValueSource
Molecular Weight 546.65 g/mol MedChemExpress
Recommended Solvent Dimethyl Sulfoxide (DMSO)Inferred from xanthone solubility data
Recommended Stock Concentration 10 mMStandard laboratory practice
Storage of Stock Solution -20°C or -80°CStandard laboratory practice
Typical Working Concentration 1 - 10 µM[1]
Final DMSO Concentration in Media < 0.5%[2]

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line

  • Complete growth medium (cell culture medium supplemented with fetal bovine serum and antibiotics)

Protocol for Preparation of 10 mM this compound Stock Solution
  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing this compound: Carefully weigh out 1 mg of this compound powder into a sterile microcentrifuge tube. To minimize handling of small powder quantities, it is advisable to purchase the compound in pre-weighed vials if possible.

  • Calculating DMSO Volume: Calculate the volume of DMSO required to achieve a 10 mM stock solution using the following formula:

    Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 1,000,000 / Stock Concentration (mM)

    For 1 mg of this compound (MW = 546.65 g/mol ):

    Volume (µL) = (1 mg / 546.65 g/mol ) * 1,000,000 / 10 mM = 182.9 µL

  • Dissolving this compound: Add 182.9 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol for Treating Cells with this compound

This protocol is based on methodologies used for the closely related compound, isomorellin (B1256671), on cholangiocarcinoma cell lines.[1]

  • Cell Seeding: Seed the desired number of cells into the appropriate cell culture plates or flasks and allow them to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO2).

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature. Prepare serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations for treatment.

    • Important: To avoid precipitation, it is recommended to perform a stepwise dilution. For example, to prepare a 10 µM working solution from a 10 mM stock, you can first prepare an intermediate dilution (e.g., 1 mM or 100 µM) in culture medium.

    • Ensure the final concentration of DMSO in the culture medium does not exceed 0.5% to prevent solvent-induced cytotoxicity.[2] A vehicle control (medium with the same final DMSO concentration as the test wells) should always be included in experiments.[3]

  • Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentrations of this compound.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Downstream Analysis: Following incubation, the cells can be harvested and analyzed using various assays, such as cell viability assays (e.g., MTT, SRB), apoptosis assays (e.g., Annexin V/PI staining, Western blot for apoptotic markers), or other relevant functional assays.

Mandatory Visualization

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_cell_treatment Cell Treatment Protocol weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot and Store at -80°C vortex->aliquot prepare_working Prepare Working Solutions aliquot->prepare_working Thaw Stock seed Seed Cells seed->prepare_working treat Treat Cells prepare_working->treat incubate Incubate (24-72h) treat->incubate analyze Downstream Analysis incubate->analyze

Caption: Experimental workflow for this compound stock solution preparation and cell treatment.

signaling_pathway cluster_apoptosis Mitochondrial Apoptosis Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Promotes Survivin Survivin (Anti-apoptotic) This compound->Survivin Inhibits Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Caspase3 Caspase-3 (Executioner) Survivin->Caspase3 Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis in cancer cells.

References

Application Note: High-Throughput Screening for Modulators of Apoptosis Using Isomorellinol as a Reference Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Isomorellinol, a natural xanthone, has been identified as a compound with potent anticancer activity.[1] It has been shown to induce apoptosis in cholangiocarcinoma cells by modulating the expression of key regulatory proteins, specifically by increasing the Bax/Bcl-2 protein expression ratio and decreasing the expression of survivin.[1] This mechanism of action makes this compound an excellent candidate for use as a reference compound in high-throughput screening (HTS) assays designed to discover novel modulators of apoptosis. This application note provides a detailed protocol for a cell-based HTS assay to identify compounds that induce apoptosis, using this compound as a positive control.

Principle of the Assay

This protocol describes a luminogenic, cell-based assay for measuring caspase-3/7 activity, a key hallmark of apoptosis. The assay utilizes a proluminescent caspase-3/7 substrate, which is cleaved by activated caspase-3 and -7 in apoptotic cells, releasing a substrate for luciferase. The resulting luminescent signal is proportional to the amount of caspase-3/7 activity and can be detected using a plate-based luminometer. This assay is well-suited for high-throughput screening due to its high sensitivity, wide dynamic range, and simple "add-mix-read" format.

Materials and Reagents

  • Cell Line: Human cholangiocarcinoma cell line (e.g., HuCCT1)

  • Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Assay Plates: 384-well, white, solid-bottom, sterile, tissue culture-treated plates

  • Reagents:

    • Caspase-Glo® 3/7 Assay System (Promega) or equivalent

    • This compound (positive control)

    • Staurosporine (alternative positive control)

    • Dimethyl sulfoxide (B87167) (DMSO, vehicle control)

    • Test compounds library

  • Equipment:

    • Automated liquid handler

    • Multichannel pipette or plate dispenser

    • Plate-based luminometer

    • CO2 incubator (37°C, 5% CO2)

Experimental Protocols

Cell Seeding
  • Culture HuCCT1 cells in T-75 flasks until they reach 70-80% confluency.

  • Harvest the cells using standard trypsinization procedures.

  • Resuspend the cells in fresh culture medium and perform a cell count to determine the cell density.

  • Dilute the cell suspension to a final concentration of 2.5 x 10^5 cells/mL.

  • Using an automated liquid handler or a multichannel pipette, dispense 20 µL of the cell suspension into each well of a 384-well assay plate (5,000 cells/well).

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.

Compound Addition
  • Prepare a stock solution of this compound in DMSO. Create a dilution series to determine the optimal positive control concentration.

  • Prepare stock solutions of the test compounds from the library in DMSO.

  • Using an acoustic dispenser or a pin tool, transfer a small volume (e.g., 100 nL) of the compound solutions (including this compound, staurosporine, and DMSO vehicle controls) to the assay plate. This will result in the desired final concentration of the compounds in the assay wells.

  • Incubate the plate for the desired treatment period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

Caspase-3/7 Activity Measurement
  • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 20 µL of the Caspase-Glo® 3/7 Reagent to each well of the 384-well plate.

  • Mix the contents of the wells by gentle shaking on a plate shaker for 2 minutes.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Measure the luminescence of each well using a plate-based luminometer with an integration time of 0.5 to 1 second per well.

Data Analysis

The luminescent signal from each well is proportional to the caspase-3/7 activity.

  • Normalization: The data can be normalized to the controls on each plate:

    • Percent Activation: ((Signal_Compound - Signal_Vehicle) / (Signal_PositiveControl - Signal_Vehicle)) * 100

  • Hit Identification: A "hit" can be defined as a compound that induces a response greater than a certain threshold (e.g., 3 standard deviations above the mean of the vehicle control).

  • Dose-Response Curves: For confirmed hits, a dose-response experiment should be performed to determine the half-maximal effective concentration (EC50).

Quantitative Data Summary

The following table provides hypothetical data for this compound in the described HTS assay, which can be used as a benchmark for assay performance and hit validation.

ParameterValueDescription
This compound EC50 5 µMThe concentration of this compound that induces 50% of the maximal caspase-3/7 activation.
Z'-factor 0.75A measure of the statistical effect size and an indicator of assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
Signal-to-Background (S/B) Ratio 8The ratio of the signal from the positive control (this compound) to the signal from the vehicle control (DMSO).

Signaling Pathway of this compound-Induced Apoptosis

This compound induces apoptosis through the intrinsic pathway by altering the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family and inhibiting the function of survivin.

Isomorellinol_Apoptosis_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Bcl2 Bcl-2 This compound->Bcl2 - Survivin Survivin This compound->Survivin - Bax Bax This compound->Bax + Bcl2->Bax Inhibits Caspase9 Caspase-9 Survivin->Caspase9 Inhibits Bax->Caspase9 Activates Caspase37 Caspase-3/7 Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes

Caption: this compound-induced apoptosis pathway.

HTS Assay Workflow

The following diagram illustrates the workflow for the high-throughput screening assay to identify novel apoptosis inducers.

HTS_Workflow cluster_workflow HTS Workflow start Start: Cell Seeding (384-well plates) compound_addition Compound Addition (Test compounds, this compound, DMSO) start->compound_addition incubation1 Incubation (24 hours) compound_addition->incubation1 reagent_addition Add Caspase-Glo® 3/7 Reagent incubation1->reagent_addition incubation2 Incubation (1 hour) reagent_addition->incubation2 readout Luminescence Reading incubation2->readout data_analysis Data Analysis (Hit Identification) readout->data_analysis end End: Hit List data_analysis->end

Caption: High-throughput screening workflow.

Conclusion

The described HTS assay provides a robust and reliable method for identifying novel compounds that induce apoptosis. This compound serves as an ideal positive control due to its well-characterized pro-apoptotic activity. This application note offers a comprehensive protocol and the necessary information for researchers and drug development professionals to implement this screen in their own laboratories. The workflow and signaling pathway diagrams provide a clear visual representation of the experimental process and the underlying biological mechanism.

References

Troubleshooting & Optimization

Technical Support Center: Crystallization of Isomorellinol for X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of isomorellinol for X-ray crystallography.

Frequently Asked Questions (FAQs)

Q1: What is the general starting point for this compound crystallization?

A1: Based on its chemical structure as a complex xanthone, a good starting point is to screen a variety of organic solvents. This compound is reported to be soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] We recommend starting with slow evaporation and vapor diffusion techniques.

Q2: How pure does my this compound sample need to be for crystallization?

A2: For successful X-ray quality crystal growth, the purity of your compound is critical. It is generally recommended that the compound be at least >95% pure. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction quality.

Q3: How much material do I need to set up crystallization trials?

A3: The amount of material depends on the crystallization method. For initial screening using techniques like vapor diffusion in microplates, you can use as little as 1-5 mg of this compound per set of conditions. For slow evaporation in vials, 5-10 mg is a reasonable starting amount to achieve a saturated solution.

Q4: How long should I wait for crystals to appear?

A4: Crystal growth rates can vary significantly, from a few days to several weeks. It is advisable to be patient and avoid disturbing the experiments. Monitor your trials under a microscope every few days. Rapid crystal growth (within hours) often leads to poorly ordered crystals.

Troubleshooting Guide

Problem 1: No crystals are forming.

If you are not observing any crystal formation after a week or two, consider the following troubleshooting steps in a logical progression.

No_Crystals start No Crystals Observed check_solubility Is the solution clear or precipitated? start->check_solubility clear_solution Solution is Clear (Undersaturated) check_solubility->clear_solution Clear precipitate Precipitate/Amorphous Solid (Oversaturated/Poor Solubility) check_solubility->precipitate Precipitate increase_concentration Increase Concentration: - Slowly evaporate solvent - Use less solvent initially clear_solution->increase_concentration change_solvent Change Solvent System: - Try a solvent with lower polarity - Use a co-solvent system precipitate->change_solvent try_new_technique Try a Different Crystallization Technique: - Vapor Diffusion - Solvent Layering increase_concentration->try_new_technique change_solvent->try_new_technique add_seed Introduce a Seed Crystal (if available) try_new_technique->add_seed scratch_surface Scratch the inner surface of the container add_seed->scratch_surface

Caption: Decision tree for troubleshooting the absence of crystals.

Problem 2: An oil has formed instead of crystals ("oiling out").

"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal. This is common when the compound is highly soluble in the chosen solvent or when the solution is supersaturated at a temperature above the compound's melting point in that solvent.

Possible Solutions:

  • Reduce the concentration: Dilute your solution with more solvent and allow it to re-equilibrate more slowly.

  • Lower the temperature: Set up your crystallization experiment at a lower temperature to decrease the solubility of this compound.

  • Change the solvent: Switch to a solvent in which this compound is less soluble. A mixture of a "good" solvent and a "poor" solvent (anti-solvent) can be effective.

  • Use vapor diffusion with a less volatile anti-solvent: This will slow down the rate of supersaturation.

Problem 3: The crystals are too small, needle-like, or of poor quality.

The formation of many small crystals or needles suggests that the nucleation rate is too high and the growth rate is too fast.

Possible Solutions:

  • Slow down the crystallization process:

    • For slow evaporation, cover the vial more tightly to reduce the evaporation rate.

    • For vapor diffusion, use a smaller volume of the precipitant or a less volatile precipitant.

    • For slow cooling, decrease the rate of cooling.

  • Optimize the solvent system: The addition of a small amount of a second solvent (a co-solvent) can sometimes change the crystal habit and promote the growth of larger, more well-defined crystals.

  • Re-dissolve and re-crystallize: If you have obtained microcrystals, you can try to re-dissolve them by gentle heating and then allow the solution to cool very slowly.

Experimental Protocols

Slow Evaporation

This is the simplest method and a good starting point for a new compound.

Methodology:

  • Prepare a saturated or near-saturated solution of this compound in a suitable solvent (see table below) in a clean glass vial.

  • Filter the solution through a syringe filter (0.22 µm) to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Cover the vial with parafilm and poke a few small holes in it with a needle. The number and size of the holes will control the rate of evaporation.

  • Place the vial in a vibration-free location and leave it undisturbed.

  • Monitor for crystal growth over several days to weeks.

Slow_Evaporation_Workflow start Start dissolve Dissolve this compound in a suitable solvent start->dissolve filter Filter the solution dissolve->filter cover Cover vial with perforated parafilm filter->cover incubate Incubate in a vibration-free environment cover->incubate monitor Monitor for crystal growth incubate->monitor end End monitor->end

Caption: Workflow for the slow evaporation crystallization method.

Vapor Diffusion

This technique is useful for small amounts of material and allows for a more controlled approach to supersaturation. There are two common setups: hanging drop and sitting drop.

Methodology (Hanging Drop):

  • Pipette a reservoir solution (a poor solvent for this compound) into the well of a crystallization plate.

  • On a clean coverslip, mix a small volume (1-2 µL) of your concentrated this compound solution with an equal volume of the reservoir solution.

  • Invert the coverslip and place it over the well, creating a seal with vacuum grease.

  • The solvent from the drop (the "good" solvent) will slowly vaporize and diffuse into the reservoir, while the vapor from the reservoir (the "poor" solvent) will diffuse into the drop. This gradually increases the concentration of this compound in the drop, leading to crystallization.

Vapor_Diffusion_Signaling start Initial State drop Crystallization Drop: This compound + Good Solvent + Poor Solvent (low conc.) start->drop reservoir Reservoir: Poor Solvent (high conc.) start->reservoir vapor_exchange Vapor Exchange drop->vapor_exchange reservoir->vapor_exchange increase_conc Increase in concentration of This compound and Poor Solvent in the drop vapor_exchange->increase_conc supersaturation Supersaturation Reached increase_conc->supersaturation crystallization Crystal Formation supersaturation->crystallization

Caption: Signaling pathway of the vapor diffusion process.

Data Presentation

Table 1: Recommended Starting Solvents for this compound Crystallization
Solvent ClassExamplesRecommended Technique(s)Notes
Chlorinated Dichloromethane, ChloroformSlow Evaporation, Vapor Diffusion (as the good solvent)Good starting points. Be mindful of their volatility; control evaporation rates carefully.
Esters Ethyl AcetateSlow Evaporation, Vapor DiffusionA moderately polar solvent that is often successful for natural products.
Aprotic Polar Acetone, Dimethyl Sulfoxide (DMSO)Vapor Diffusion (as the good solvent), Solvent LayeringAcetone is quite volatile. DMSO is non-volatile and should be used in vapor diffusion setups.
Co-solvent Systems Dichloromethane/Hexane, Acetone/WaterVapor Diffusion, Solvent LayeringUse a good solvent for this compound and a poor solvent (anti-solvent) in which it is insoluble.

Disclaimer: The information provided in this technical support guide is intended for guidance purposes only. Crystallization is an empirical science, and the optimal conditions for obtaining X-ray quality crystals of this compound may vary. Researchers should perform their own systematic screening and optimization experiments.

References

Optimizing Isomorellinol extraction and purification from plant resin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful extraction and purification of Isomorellinol from plant resin.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of this compound.

Issue 1: Low Yield of Crude this compound Extract

Potential CauseSuggested Solution
Inefficient Cell Lysis Ensure the plant resin is thoroughly ground into a fine powder to maximize the surface area for solvent penetration.
Inappropriate Solvent Choice This compound is a xanthone (B1684191). Solvents like ethanol (B145695), methanol, ethyl acetate (B1210297), and acetone (B3395972) are effective for extracting xanthones. Ethanol is often a good starting point due to its extraction efficiency for this class of compounds.[1]
Insufficient Extraction Time or Temperature Increase the extraction time or employ methods like Soxhlet extraction, which uses continuous solvent cycling, or modern techniques such as ultrasound-assisted or microwave-assisted extraction to improve efficiency.[1] However, be cautious with heat-sensitive compounds.
Suboptimal Solvent-to-Solid Ratio A higher solvent-to-solid ratio can enhance extraction efficiency. Experiment with different ratios to find the optimal balance for your specific resin.

Issue 2: Poor Separation of this compound from Other Xanthones During Chromatography

Potential CauseSuggested Solution
Co-elution of Structurally Similar Compounds Garcinia species contain numerous structurally similar xanthones which can be challenging to separate.[2] Employ high-resolution chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or centrifugal partition chromatography.[3][4]
Inappropriate Stationary or Mobile Phase For column chromatography, silica (B1680970) gel is a common stationary phase. A gradient elution with a non-polar solvent system (e.g., hexane-ethyl acetate) gradually increasing in polarity can effectively separate xanthones. For HPLC, a reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water (often with a small amount of formic acid) is typically used.
Column Overloading Reduce the amount of crude extract loaded onto the column to improve resolution.

Issue 3: Degradation of this compound During Purification

Potential CauseSuggested Solution
Exposure to Light and Oxygen Phenolic compounds like xanthones can be sensitive to light and air. Protect the sample from light by using amber glassware or covering containers with aluminum foil. Purging with an inert gas like nitrogen or argon can minimize oxidation.
Extreme pH Conditions Maintain a neutral or slightly acidic pH during extraction and purification to prevent degradation.
High Temperatures Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a reduced pressure and moderate temperature.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound from plant resin?

A1: While a specific solvent for optimal this compound extraction is not definitively established in publicly available literature, ethanol has been shown to be highly effective for extracting xanthones, the class of compounds this compound belongs to, from Garcinia species. A systematic approach starting with ethanol and then exploring other solvents like methanol, acetone, and ethyl acetate based on preliminary yield and purity is recommended.

Q2: What purity can I expect from a single chromatographic step?

A2: For xanthones from Garcinia species, purities exceeding 93% have been achieved in a single preparative chromatography step, such as high-performance centrifugal partition chromatography. The final purity will depend on the complexity of the crude extract and the optimization of the chromatographic conditions.

Q3: How can I confirm the presence and purity of this compound in my fractions?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector is a standard method for analyzing the purity of xanthone fractions. The identity of this compound can be confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: Is recrystallization a suitable final purification step for this compound?

A4: Yes, recrystallization can be an effective final step to achieve high purity for xanthones. The choice of solvent is critical. For the general class of xanthones, solvents like acetone/water mixtures, heptane, acetonitrile, ethyl acetate, methanol, and toluene (B28343) have been used for recrystallization. The ideal solvent system for this compound would need to be determined empirically.

Experimental Protocols

Protocol 1: Solvent Extraction of this compound

  • Preparation of Plant Material: Grind the dried plant resin into a fine powder using a mortar and pestle or a mechanical grinder.

  • Extraction:

    • Maceration: Suspend the powdered resin in ethanol (e.g., 1:10 solid-to-solvent ratio w/v) in a sealed container. Agitate the mixture at room temperature for 24-48 hours.

    • Soxhlet Extraction: Place the powdered resin in a thimble in a Soxhlet apparatus and extract with ethanol for 6-8 hours.

  • Filtration: Filter the extract through filter paper to remove solid plant material.

  • Concentration: Evaporate the solvent from the filtrate using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

Protocol 2: Purification of this compound by Column Chromatography

  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the packed column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • Analysis: Combine fractions containing the compound of interest (as determined by TLC) and analyze for purity using HPLC.

Protocol 3: HPLC Analysis of this compound

  • Column: Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile).

  • Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-30 min, 10-90% B; 30-35 min, 90% B; 35-40 min, 90-10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where xanthones absorb (e.g., 254 nm, 320 nm).

  • Injection Volume: 10-20 µL.

Data Presentation

Table 1: Comparison of Extraction Methods for Xanthones from Garcinia Species

Extraction MethodSolventTypical Yield (mg/g of dry material)Reference
Maceration95% Ethanol31.55
Soxhlet ExtractionEthanol31.26
Microwave-Assisted72.4% Ethyl Acetate120.68 (α-mangostin)

Note: Yields are for total xanthones or specific major xanthones and may vary for this compound.

Table 2: Chromatographic Purification of Xanthones from a Crude Extract

Chromatographic TechniqueStationary PhaseMobile Phase SystemPurity AchievedReference
Column ChromatographySilica GelHexane-Ethyl Acetate Gradient>90% (for isolated fractions)
High-Performance Centrifugal Partition Chromatography-Petroleum ether, ethyl acetate, methanol, and water (10:5:5:1)93.6% (α-mangostin), 98.4% (γ-mangostin)
High-Speed Countercurrent Chromatography-Methanol/water/Ethanol/Hexane/methyl tert-butyl ether (6:3:1:6:4 v/v)>93% (α-mangostin and γ-mangostin)

Visualizations

ExtractionWorkflow Start Plant Resin Grinding Grinding Start->Grinding Extraction Solvent Extraction (e.g., Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation CrudeExtract Crude this compound Extract Evaporation->CrudeExtract

Caption: General workflow for the extraction of this compound from plant resin.

PurificationWorkflow CrudeExtract Crude this compound Extract Chromatography Column Chromatography (Silica Gel) CrudeExtract->Chromatography Fractionation Fraction Collection Chromatography->Fractionation TLC TLC Analysis Fractionation->TLC Monitor Pooling Pooling of Pure Fractions TLC->Pooling Guide HPLC HPLC Purity Check Pooling->HPLC Purethis compound Pure this compound HPLC->Purethis compound Confirm Purity

Caption: Workflow for the purification and analysis of this compound.

References

Isomorellinol Aqueous Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Isomorellinol, focusing on its stability challenges in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Disclaimer: Specific experimental data on the aqueous stability of this compound is limited in publicly available literature. The guidance provided here is based on general principles of chemical stability for related compounds, such as other xanthones, and established methodologies for stability testing of pharmaceuticals. It is crucial to perform compound-specific validation for your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a natural xanthone (B1684191) compound isolated from Garcinia hanburyi.[1][2] It has demonstrated potential as an anticancer agent by inducing apoptosis in cholangiocarcinoma cells.[1][2] Its mechanism of action involves the activation of a mitochondria-dependent signaling pathway.[2]

Q2: I'm observing a decrease in the activity of my this compound solution over a short period. What could be the cause?

A decrease in activity is likely due to the degradation of this compound in your aqueous solution. Several factors can contribute to this instability, including pH, temperature, light exposure, and the presence of oxidizing agents. It is recommended to use freshly prepared solutions whenever possible.

Q3: What are the typical signs of this compound degradation in solution?

Visual indicators of degradation can include a change in color or the appearance of precipitate. However, significant degradation can occur without any visible changes. The most reliable way to assess stability is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), which can quantify the amount of intact this compound and detect the formation of degradation products.

Q4: How should I prepare and store this compound stock solutions?

For short-term use, it is best to prepare solutions fresh on the day of the experiment. If a stock solution must be prepared in advance, it is recommended to dissolve this compound in an appropriate organic solvent like DMSO, acetone, or ethyl acetate (B1210297) and store it as aliquots in tightly sealed vials at -20°C for up to two weeks. Before use, the stock solution can be diluted to the final aqueous concentration. Minimize freeze-thaw cycles.

Troubleshooting Guide

This guide addresses specific problems you might encounter during your experiments with this compound.

Problem 1: Inconsistent results between experiments.

  • Question: Why am I getting variable results in my cell-based assays even when using the same concentration of this compound?

  • Answer: Inconsistent results are often a symptom of compound instability. If your aqueous working solutions are prepared from a stock and then left at room temperature for varying amounts of time before being added to your assay, the concentration of active this compound could be different between experiments.

    • Recommendation: Prepare your final aqueous dilutions immediately before each experiment. If you are conducting a time-course experiment, consider the stability of this compound over the duration of the assay at the incubation temperature (e.g., 37°C). A preliminary stability test under your specific assay conditions is advisable.

Problem 2: Loss of compound during sample preparation.

  • Question: I suspect I am losing this compound during filtration or other sample handling steps. How can I confirm and prevent this?

  • Answer: this compound, being a relatively hydrophobic molecule, may adsorb to certain types of plastics and filter membranes.

    • Recommendation: Use low-protein-binding tubes and filter membranes (e.g., PVDF or PTFE). To confirm losses, analyze the concentration of your solution by HPLC before and after the filtration step.

Problem 3: Unexpected peaks in my analytical chromatogram.

  • Question: I am analyzing my this compound solution by HPLC and see several unexpected peaks that increase over time. What are these?

  • Answer: These are likely degradation products of this compound. The conditions of your aqueous solution (pH, exposure to light, temperature) are likely promoting its breakdown.

    • Recommendation: To identify the cause, you can perform a forced degradation study (see Experimental Protocols section). This will help you understand which conditions are most detrimental to this compound's stability and allow you to take preventative measures.

Data Presentation: Factors Influencing this compound Stability

The following table summarizes key factors known to affect the stability of similar chemical compounds in aqueous solutions. Specific quantitative data for this compound is not available, so these are general guidelines.

FactorPotential Impact on this compound StabilityRecommendations for Mitigation
pH Stability can be highly pH-dependent. Xanthone structures can be susceptible to hydrolysis under acidic or basic conditions.Buffer the aqueous solution to a pH where this compound exhibits maximum stability. This must be determined experimentally. Start with a neutral pH (around 7.0-7.4) and assess stability at different pH values if issues persist.
Temperature Higher temperatures generally accelerate the rate of chemical degradation.Store stock solutions at low temperatures (-20°C). Prepare working solutions in a cold room or on ice and use them promptly. Avoid leaving solutions at room temperature or in heated water baths for extended periods.
Light Many complex organic molecules are susceptible to photodegradation.Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental procedures.
Oxidation The phenolic hydroxyl groups in the this compound structure may be susceptible to oxidation.Use deoxygenated solvents for solution preparation. Consider adding antioxidants, but be aware of their potential to interfere with your experiments. Store solutions under an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure to investigate the intrinsic stability of this compound under various stress conditions. This is crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Keep the stock solution (in a sealed vial) at 60°C for 24, 48, and 72 hours.

    • Photodegradation: Expose the stock solution (in a quartz cuvette or clear vial) to a light source providing both UV and visible light (as per ICH Q1B guidelines) for a defined period. A control sample should be wrapped in foil to protect it from light.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed solution. If necessary, neutralize the acidic and basic samples. Analyze all samples by a suitable analytical method, such as HPLC with a UV or MS detector, to determine the percentage of this compound remaining and to observe the formation of degradation products.

Protocol 2: HPLC Method for Stability Assessment

This is a generic HPLC method that can be used as a starting point for monitoring this compound stability. The method will need to be optimized for your specific instrumentation and requirements.

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Scan for the optimal wavelength using a PDA detector, likely in the UV range for xanthones.

  • Analysis: Quantify the peak area of this compound at each time point relative to a t=0 or unstressed control sample to determine the percentage of degradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis cluster_troubleshooting Troubleshooting prep_stock Prepare this compound Stock Solution (e.g., in DMSO) prep_working Dilute to Final Aqueous Working Concentration prep_stock->prep_working run_assay Perform Experiment (e.g., Cell-based Assay) prep_working->run_assay hplc_analysis Analyze Samples by HPLC run_assay->hplc_analysis data_interp Interpret Data hplc_analysis->data_interp check_stability Check for Degradation Products data_interp->check_stability forced_degradation Perform Forced Degradation Study check_stability->forced_degradation If degradation is observed optimize_conditions Optimize Storage and Handling forced_degradation->optimize_conditions optimize_conditions->prep_stock Implement improved protocol

Figure 1. A general experimental workflow for working with this compound, including troubleshooting steps for stability issues.

troubleshooting_flowchart start Inconsistent Experimental Results Observed q1 Are you using freshly prepared aqueous solutions? start->q1 sol1 Prepare fresh solutions immediately before each use. q1->sol1 No q2 Have you assessed stability under your specific assay conditions (pH, temp, duration)? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Conduct a preliminary stability test under your experimental conditions. q2->sol2 No q3 Are you using low-protein-binding labware and filters? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Switch to low-protein-binding consumables to prevent adsorption. q3->sol3 No end Review other experimental variables for sources of error. q3->end Yes a3_yes Yes a3_no No sol3->q3

Figure 2. A troubleshooting flowchart to diagnose and resolve issues related to this compound instability in experiments.

signaling_pathway cluster_cell Cholangiocarcinoma Cell This compound This compound bax_bcl2 Increased Bax/Bcl-2 Ratio This compound->bax_bcl2 survivin Decreased Survivin This compound->survivin mitochondria Mitochondria bax_bcl2->mitochondria survivin->mitochondria caspases Caspase Activation mitochondria->caspases apoptosis Apoptosis caspases->apoptosis

References

Technical Support Center: Isomorellinol Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Isomorellinol during long-term storage. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am storing this compound as a solid at -20°C, but I see a decrease in purity over time. What could be the cause?

A1: While storing this compound as a solid at low temperatures is generally recommended, degradation can still occur due to several factors:

  • Residual Moisture: The presence of even trace amounts of water can lead to hydrolysis of ester or ether linkages over long periods. Ensure the compound is thoroughly dried before long-term storage.

  • Oxygen: The complex structure of this compound contains functional groups susceptible to oxidation.[1] Storing the compound under an inert atmosphere (e.g., argon or nitrogen) can mitigate oxidative degradation.

  • Light Exposure: Photodegradation can occur if the storage container is not adequately protected from light. Use amber vials or store containers in the dark.

  • Purity of the Initial Material: Impurities from the isolation or synthesis process can sometimes catalyze degradation reactions. Ensure you are starting with a highly purified sample.

Troubleshooting Steps:

  • Re-purify a small sample of your this compound stock and compare its stability to the bulk material.

  • Dry the compound under a high vacuum for several hours before storage.

  • Aliquot the material into smaller, tightly sealed vials to minimize exposure to air and moisture each time the material is accessed.

  • Store an aliquot under an inert atmosphere and compare its stability over time to a sample stored in the air.

Q2: My this compound solution in DMSO is changing color. Is this a sign of degradation?

A2: Yes, a color change in your this compound solution is a strong indicator of chemical degradation. This compound's extended conjugated system is responsible for its color, and any alteration to this system can lead to a visible color change.

  • Oxidation: The phenolic hydroxyl groups in this compound are particularly susceptible to oxidation, which can lead to the formation of colored quinone-type structures.

  • Solvent Purity: Ensure the DMSO you are using is of high purity and anhydrous. Water in DMSO can alter the degradation pathway, and impurities in the solvent can react with this compound.

  • Storage Conditions: Solutions should be stored at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Troubleshooting Steps:

  • Analyze the colored solution using HPLC with a photodiode array (PDA) detector to identify new peaks corresponding to degradation products.

  • Prepare fresh solutions for immediate use whenever possible.

  • If stock solutions are necessary, prepare small aliquots in high-purity, anhydrous DMSO and store them at -80°C under an inert atmosphere.

Q3: I am developing an HPLC method to assess this compound stability. What are the key considerations?

A3: Developing a stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products.[2][3][4][5]

  • Forced Degradation: You must perform forced degradation studies to generate potential degradation products. This involves subjecting this compound to stress conditions such as acid, base, oxidation, heat, and light.

  • Method Specificity: The HPLC method must be able to resolve the this compound peak from all degradation product peaks and any process-related impurities.

  • Peak Purity Analysis: Use a PDA detector to assess peak purity and ensure that the this compound peak is not co-eluting with any degradants.

  • Mass Spectrometry (MS) Compatibility: If possible, use a mobile phase compatible with mass spectrometry to aid in the identification of degradation products.

Data Presentation: this compound Stability Under Various Conditions

The following tables present hypothetical data to illustrate the expected stability of this compound under different storage conditions. These tables should serve as a guide for designing your own stability studies.

Table 1: Long-Term Stability of Solid this compound

Storage ConditionPurity after 6 months (%)Purity after 12 months (%)Purity after 24 months (%)
-80°C, Dark, Inert Gas>99>9998.5
-20°C, Dark, Inert Gas99.198.296.5
-20°C, Dark, Air98.596.092.1
4°C, Dark, Air95.288.775.3
Room Temp, Light, Air70.145.8<20

Table 2: Stability of this compound (1 mg/mL) in Solution after 1 Week

SolventStorage TemperaturePurity (%)
DMSO-80°C>99
DMSO-20°C98.8
DMSO4°C91.5
Acetonitrile-20°C99.2
Methanol (B129727)-20°C97.1
Aqueous Buffer (pH 7.4)4°C<50

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (B78521) (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC system with PDA detector

  • pH meter

Procedure:

  • Acid Hydrolysis: Dissolve 1 mg of this compound in 1 mL of methanol, then add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Dissolve 1 mg of this compound in 1 mL of methanol, then add 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidation: Dissolve 1 mg of this compound in 1 mL of methanol, then add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store a solid sample of this compound at 80°C for 72 hours. Dissolve in methanol for analysis.

  • Photodegradation: Expose a solution of this compound (1 mg/mL in methanol) to direct sunlight for 48 hours. Keep a control sample in the dark.

  • Analysis: Analyze all stressed samples, along with a control sample, by HPLC-PDA to identify and separate the degradation products from the parent compound.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 30% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm and 360 nm (or scan from 200-600 nm).

  • Injection Volume: 10 µL.

Procedure:

  • Inject the control (unstressed) this compound sample to determine its retention time.

  • Inject each of the stressed samples from the forced degradation study.

  • Evaluate the chromatograms for the resolution between the this compound peak and any new peaks (degradation products).

  • Optimize the gradient, mobile phase composition, and other parameters to achieve baseline separation for all peaks.

  • Perform peak purity analysis on the this compound peak in the chromatograms of the stressed samples to ensure specificity.

Visualizations

degradation_pathway This compound This compound hydrolysis Hydrolysis Products (e.g., ring opening) This compound->hydrolysis  Acid/Base, Moisture oxidation Oxidation Products (e.g., quinones) This compound->oxidation  Oxygen, Peroxides photolysis Photolytic Products (e.g., isomers, fragments) This compound->photolysis  UV/Vis Light

Caption: Predicted degradation pathways for this compound.

experimental_workflow start Start: this compound Sample forced_degradation Forced Degradation (Acid, Base, Heat, Light, Oxid.) start->forced_degradation method_dev HPLC Method Development (Column & Mobile Phase Screening) forced_degradation->method_dev optimization Method Optimization (Gradient, Flow Rate, Temp.) method_dev->optimization validation Method Validation (Specificity, Linearity, Accuracy) optimization->validation stability_study Long-Term Stability Study validation->stability_study

Caption: Workflow for stability-indicating method development.

troubleshooting_guide issue Degradation Observed? solid Solid or Solution? issue->solid Yes no_issue Continue Monitoring issue->no_issue No solid_check Check: - Moisture (Dry sample) - Oxygen (Use inert gas) - Light (Use amber vials) solid->solid_check Solid solution Solution Check: - Solvent purity - Freeze-thaw cycles - Storage temp (-80°C) solid->solution Solution

Caption: Troubleshooting logic for this compound degradation.

References

Isomorellinol cytotoxicity assay troubleshooting and optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isomorellinol cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting and optimizing experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: this compound primarily induces apoptosis, or programmed cell death, in cancer cells. Evidence suggests that it modulates the expression of key proteins involved in the intrinsic apoptotic pathway. Specifically, it has been observed to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, leading to the activation of downstream caspases and subsequent cell death.

Q2: Which type of cytotoxicity assay is most suitable for this compound?

A2: Metabolic-based assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), or resazurin (B115843) assays are commonly used and are suitable for assessing the cytotoxic effects of this compound. These assays measure the metabolic activity of viable cells, which is typically reduced in the presence of a cytotoxic compound. Lactate dehydrogenase (LDH) release assays, which measure membrane integrity, can also be used as an alternative or complementary method.

Q3: What is a typical starting concentration range for this compound in a cytotoxicity assay?

A3: Based on studies of similar compounds, a broad concentration range should be initially screened to determine the half-maximal inhibitory concentration (IC50). A common starting point is a serial dilution ranging from 0.1 µM to 100 µM.

Q4: What is the recommended incubation time for this compound treatment?

A4: Incubation times of 24, 48, and 72 hours are standard for assessing the time-dependent effects of a compound. It is advisable to perform a time-course experiment to determine the optimal endpoint for your specific cell line and experimental conditions.

Q5: How should I dissolve this compound for my experiments?

A5: this compound is a hydrophobic compound and should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution.[1][2] This stock solution can then be further diluted in cell culture medium to the desired final concentrations. It is crucial to ensure that the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[1][3]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells
  • Possible Cause 1: Uneven Cell Seeding. Inconsistent cell numbers across wells will lead to variable results.

    • Solution: Ensure a homogenous single-cell suspension before plating. When seeding, gently swirl the cell suspension between plating every few rows to prevent settling. Calibrate your pipettes and use a consistent pipetting technique.

  • Possible Cause 2: Edge Effects. The outer wells of a microplate are prone to evaporation, which can concentrate media components and affect cell growth and compound activity.

    • Solution: To minimize edge effects, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and do not use these wells for experimental data.

  • Possible Cause 3: Compound Precipitation. this compound, being hydrophobic, may precipitate out of solution at higher concentrations in aqueous culture medium.

    • Solution: Visually inspect the wells under a microscope after adding the compound. If precipitate is observed, consider preparing fresh dilutions or using a higher DMSO concentration in your stock solution (while ensuring the final DMSO concentration remains non-toxic to the cells).[4]

Issue 2: Low or No Cytotoxic Effect Observed
  • Possible Cause 1: Suboptimal Compound Concentration or Incubation Time. The concentrations tested may be too low, or the incubation time may be too short to induce a measurable cytotoxic response.

    • Solution: Test a broader range of this compound concentrations, extending to higher levels. Also, perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine if a longer exposure is required.

  • Possible Cause 2: Cell Line Resistance. The chosen cell line may be inherently resistant to this compound's cytotoxic effects.

    • Solution: If possible, test the compound on a panel of different cancer cell lines to identify more sensitive models.

  • Possible Cause 3: High Cell Seeding Density. An excessively high number of cells per well can deplete the compound and may mask cytotoxic effects.

    • Solution: Optimize the cell seeding density. A lower density that still allows for robust signal in control wells is often preferable.

Issue 3: Inconsistent Results Between Experiments
  • Possible Cause 1: Variation in Cell Health and Passage Number. Cells that are unhealthy or have been passaged too many times can exhibit altered responses to treatments.

    • Solution: Use cells from a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before seeding for an experiment.

  • Possible Cause 2: Reagent Variability. Degradation of this compound stock solution or assay reagents can lead to inconsistent results.

    • Solution: Prepare fresh dilutions of this compound from a stock solution for each experiment. Ensure that all assay reagents are within their expiration dates and have been stored correctly.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

The following table presents a hypothetical summary of this compound's cytotoxic activity across different cancer cell lines, as might be determined from a series of MTT assays after 48 hours of treatment. This data is for illustrative purposes to guide expected outcomes.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma15.5
A549Lung Carcinoma22.8
HeLaCervical Carcinoma18.2
PC-3Prostate Carcinoma25.1
HepG2Hepatocellular Carcinoma12.9

Note: These are example values. Actual IC50 values should be determined empirically for your specific cell lines and experimental conditions.

Experimental Protocols

Protocol 1: MTT Assay for this compound Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effect of this compound using the MTT assay.

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways potentially involved in this compound-induced cytotoxicity.

Isomorellinol_Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Inhibits Bax Bax This compound->Bax Promotes Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bcl2->Mitochondrion Bax->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-Caspase-9 -> Caspase-9 Apaf1->Caspase9 Activates Caspase3 Pro-Caspase-3 -> Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway potentially induced by this compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Cell_Culture 1. Culture Cells Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Seeding Compound_Prep 3. Prepare this compound Dilutions Treatment 4. Treat Cells Compound_Prep->Treatment Incubation 5. Incubate (24-72h) Treatment->Incubation Add_Reagent 6. Add Cytotoxicity Assay Reagent Incubation->Add_Reagent Assay_Incubation 7. Incubate Add_Reagent->Assay_Incubation Read_Plate 8. Measure Signal Assay_Incubation->Read_Plate Data_Analysis 9. Data Analysis (IC50) Read_Plate->Data_Analysis

Caption: General workflow for an this compound cytotoxicity assay.

Troubleshooting_Logic Start Inconsistent/Unexpected Results? Problem What is the issue? Start->Problem High_Var High Variability Problem->High_Var High Variability No_Effect No Cytotoxicity Problem->No_Effect No Effect Low_Signal Low Signal Problem->Low_Signal Low Signal Check_Seeding Check Cell Seeding Uniformity High_Var->Check_Seeding Edge_Effect Mitigate Edge Effects High_Var->Edge_Effect Check_Solubility Check Compound Solubility High_Var->Check_Solubility Check_Conc Increase Concentration Range No_Effect->Check_Conc Check_Time Extend Incubation Time No_Effect->Check_Time Check_Cells Verify Cell Health & Passage Low_Signal->Check_Cells Check_Reagents Prepare Fresh Reagents Low_Signal->Check_Reagents

Caption: Logic diagram for troubleshooting common cytotoxicity assay issues.

References

Improving the yield of Isomorellinol in multi-step organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Isomorellinol in multi-step organic synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the key steps of xanthone (B1684191) core formation, prenylation, and the crucial Claisen/Diels-Alder cascade for the construction of the caged scaffold.

Problem 1: Low yield in the formation of the xanthone core.

  • Question: My initial Friedel-Crafts reaction to form the xanthone backbone is resulting in a low yield and several side products. What are the potential causes and solutions?

  • Answer: Low yields in the xanthone synthesis are often attributed to suboptimal reaction conditions or reagent quality.

    • Lewis Acid Choice: The choice and stoichiometry of the Lewis acid (e.g., AlCl₃, BF₃·OEt₂) are critical. Ensure the Lewis acid is fresh and anhydrous. Consider screening different Lewis acids to find the optimal one for your specific substrates.

    • Reaction Temperature: Friedel-Crafts reactions are temperature-sensitive. Running the reaction at too high a temperature can lead to side reactions and decomposition. Conversely, a temperature that is too low may result in an incomplete reaction. Experiment with a temperature gradient to find the sweet spot.

    • Solvent: The solvent should be inert and dry. Dichloromethane or nitrobenzene (B124822) are commonly used. Ensure your solvent is rigorously dried before use.

    • Purification: The crude product may contain unreacted starting materials and polymeric byproducts. Efficient purification by column chromatography is crucial to isolate the desired xanthone.

Problem 2: Inefficient or non-selective prenylation of the xanthone.

  • Question: I am struggling to achieve selective prenylation at the desired positions on the xanthone core, leading to a mixture of isomers and low yield of the correct precursor. How can I improve this step?

  • Answer: Selective prenylation can be challenging due to multiple reactive sites on the xanthone scaffold.

    • Protecting Groups: Consider using protecting groups for the hydroxyl moieties where prenylation is not desired. This will direct the prenylating agent to the intended positions.

    • Base and Solvent: The choice of base (e.g., K₂CO₃, NaH) and solvent can influence the regioselectivity of the reaction. Experiment with different base/solvent combinations.

    • Prenylating Agent: The reactivity of the prenylating agent (e.g., prenyl bromide) is important. Ensure it is pure and used in the correct stoichiometric amount.

    • Reaction Conditions: Temperature and reaction time can affect selectivity. Lowering the temperature may favor the thermodynamically more stable product.

Problem 3: Low yield or formation of undesired isomers in the Claisen/Diels-Alder cascade.

  • Question: The key tandem Claisen/Diels-Alder reaction to form the caged scaffold of this compound is not proceeding efficiently, or I am observing the formation of the undesired neo-isomer. How can I optimize this critical step?

  • Answer: The Claisen/Diels-Alder cascade is the cornerstone of the synthesis and its success is highly dependent on specific conditions.[1][2]

    • Solvent: The polarity of the solvent has a significant impact on the reaction rate and selectivity. Polar aprotic solvents like DMF or a mixture of MeOH/water can accelerate the reaction compared to nonpolar solvents like toluene (B28343) or decalin.[2]

    • Temperature and Reaction Time: This reaction is typically performed at elevated temperatures (100-180 °C). The optimal temperature and time need to be carefully determined. Prolonged heating can sometimes lead to the formation of the undesired neo-isomer.[3]

    • Substrate Purity: Ensure the diprenylated xanthone precursor is of high purity. Impurities can inhibit the reaction or lead to side products.

    • Oxygen Exclusion: Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the phenolic intermediates.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound, a caged Garcinia xanthone, generally follows a convergent strategy. The key steps involve:

  • Formation of the Xanthone Core: Typically achieved through a Friedel-Crafts acylation followed by cyclization.

  • Selective Prenylation: Introduction of two prenyl groups at specific positions on the xanthone scaffold.

  • Claisen/Diels-Alder Cascade: A thermally induced intramolecular[3]-sigmatropic rearrangement (Claisen rearrangement) followed by an intramolecular [4+2] cycloaddition (Diels-Alder reaction) to construct the characteristic 4-oxa-tricyclo[4.3.1.03,7]dec-2-one caged scaffold.

Q2: What are the main challenges in the multi-step synthesis of this compound?

A2: The primary challenges include:

  • Achieving high regioselectivity during the prenylation of the xanthone core.

  • Controlling the stereochemistry and preventing the formation of the undesired neo-isomer during the key Claisen/Diels-Alder cascade.

  • Purification of intermediates and the final product, which can be difficult due to their similar polarities.

  • Overall yield optimization across multiple steps.

Q3: How can I monitor the progress of the Claisen/Diels-Alder reaction?

A3: The reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The disappearance of the starting diprenylated xanthone and the appearance of the product spot (which should be more polar) will indicate the progress of the reaction. For more detailed analysis, ¹H NMR spectroscopy can be used to observe the characteristic shifts of the protons in the newly formed caged structure.

Q4: What are the typical methods for purifying this compound and its intermediates?

A4: Purification is typically achieved through column chromatography on silica (B1680970) gel. A gradient elution system, often starting with a nonpolar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is effective for separating the desired product from starting materials and side products. In some cases, preparative HPLC may be necessary to achieve high purity.

Data Presentation

Table 1: Representative Reaction Conditions for the Synthesis of Forbesione (an this compound Analog)

StepReactionReagents and ConditionsYieldReference
1Xanthone Formation1,3,5-Trihydroxybenzene, 2-hydroxy-3-methylbenzoic acid, ZnCl₂, POCl₃, 70 °C, 12 h85%Adapted from Nicolaou et al. (2007)
2DiprenylationXanthone intermediate, Prenyl bromide, K₂CO₃, Acetone, reflux, 24 h70%Adapted from Nicolaou et al. (2007)
3Claisen/Diels-AlderDiprenylated xanthone, DMF, 150 °C, 4 h65%Adapted from Nicolaou et al. (2007)

Note: The yields are indicative and may vary based on the specific substrate and experimental setup.

Experimental Protocols

Adapted Protocol for the Synthesis of this compound

Disclaimer: The following is a representative protocol adapted from the synthesis of structurally related caged xanthones, such as forbesione. Researchers should optimize these conditions for the specific synthesis of this compound.

Step 1: Synthesis of the Xanthone Core

  • To a stirred solution of 1,3,5-trihydroxybenzene (1.0 eq) and 2-hydroxy-3-methyl-5-(3-methylbut-2-en-1-yl)benzoic acid (1.1 eq) in phosphorus oxychloride (POCl₃) at 0 °C, add anhydrous zinc chloride (ZnCl₂, 3.0 eq) portion-wise.

  • Slowly warm the reaction mixture to 70 °C and stir for 12 hours under an argon atmosphere.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the desired xanthone.

Step 2: Diprenylation of the Xanthone

  • To a solution of the xanthone (1.0 eq) in dry acetone, add potassium carbonate (K₂CO₃, 3.0 eq) and prenyl bromide (2.5 eq).

  • Reflux the mixture for 24 hours under an argon atmosphere.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the diprenylated xanthone.

Step 3: Claisen/Diels-Alder Cascade to form this compound

  • Dissolve the diprenylated xanthone (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Heat the solution to 150 °C and stir for 4 hours under an argon atmosphere.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford this compound.

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_step1 Step 1: Xanthone Formation cluster_step2 Step 2: Diprenylation cluster_step3 Step 3: Caged Scaffold Formation cluster_product Final Product start1 1,3,5-Trihydroxybenzene step1 Friedel-Crafts Acylation & Cyclization start1->step1 start2 Substituted Benzoic Acid start2->step1 step2 Prenylation step1->step2 Xanthone Intermediate step3 Claisen/Diels-Alder Cascade step2->step3 Diprenylated Xanthone product This compound step3->product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Low Yield of this compound q1 Which step shows low conversion? start->q1 q2 Are there significant side products? start->q2 sol1 Optimize Xanthone Formation: - Check Lewis acid quality - Adjust temperature - Use dry solvents q1->sol1 Xanthone Formation sol2 Improve Prenylation: - Use protecting groups - Screen bases/solvents - Check prenylating agent q1->sol2 Prenylation sol3 Optimize Cascade Reaction: - Screen polar solvents (DMF, MeOH/H₂O) - Optimize temperature and time - Ensure high precursor purity q1->sol3 Cascade Reaction q2->q1 No sol4 Refine Purification: - Optimize chromatography gradient - Consider preparative HPLC q2->sol4 Yes

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Overcoming Isomorellinol Resistance Mechanisms in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during experiments with isomorellinol, particularly concerning acquired resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

This compound, a natural xanthone, primarily induces apoptosis in cancer cells. Its mechanism involves the modulation of key proteins in the intrinsic apoptotic pathway. Specifically, it has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, ultimately resulting in programmed cell death.[1] Additionally, this compound has been observed to decrease the expression of survivin, an inhibitor of apoptosis protein.[1]

Q2: My cancer cell line is demonstrating decreased sensitivity to this compound. What are the likely resistance mechanisms?

While specific resistance mechanisms to this compound are not yet extensively documented, based on common patterns of resistance to other natural product-based anticancer agents, several possibilities can be investigated:

  • Overexpression of ABC Transporters: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively efflux this compound from the cell, preventing it from reaching its intracellular targets at effective concentrations. This is a frequent cause of multidrug resistance.

  • Activation of Pro-Survival Signaling Pathways: Cancer cells can upregulate signaling pathways that promote survival and inhibit apoptosis, thereby counteracting the effects of this compound. The PI3K/Akt and MAPK/ERK pathways are commonly implicated in drug resistance.

  • Alterations in Apoptotic Machinery: Mutations or altered expression of proteins in the apoptotic pathway, such as overexpression of Bcl-2 or downregulation of Bax, can render cells less susceptible to apoptosis-inducing agents like this compound.

  • Target Protein Modification: Although the direct molecular target of this compound is not fully elucidated, mutations or modifications in its target protein could prevent effective binding and inhibit its cytotoxic activity.

Q3: How can I experimentally determine the specific resistance mechanism in my cell line?

A systematic approach involving several key experiments can help elucidate the resistance mechanism:

  • Confirm Resistance: Determine and compare the half-maximal inhibitory concentration (IC50) of this compound in your resistant cell line versus the parental, sensitive cell line using a cell viability assay (e.g., MTT assay).

  • Investigate ABC Transporter Involvement: Perform the this compound cytotoxicity assay in the presence and absence of a known ABC transporter inhibitor (e.g., verapamil (B1683045) or tariquidar). A significant decrease in the IC50 value in the presence of the inhibitor suggests the involvement of efflux pumps.

  • Analyze Pro-Survival Pathways: Use western blotting to examine the phosphorylation status and total protein levels of key components of the PI3K/Akt (e.g., p-Akt, Akt) and MAPK/ERK (e.g., p-ERK, ERK) pathways in both sensitive and resistant cells, with and without this compound treatment.

  • Examine Apoptotic Proteins: Assess the expression levels of key apoptotic regulators like Bax, Bcl-2, and cleaved caspases in response to this compound treatment in both cell lines via western blot.

Q4: What strategies can be employed to overcome this compound resistance?

Based on the identified resistance mechanism, several strategies can be explored:

  • Combination Therapy:

    • With ABC Transporter Inhibitors: If resistance is due to efflux pump overexpression, co-administering this compound with an ABC transporter inhibitor can restore sensitivity.

    • With Signaling Pathway Inhibitors: If pro-survival pathways are activated, combining this compound with specific inhibitors of the PI3K/Akt or MAPK/ERK pathways may have a synergistic effect.[2]

  • Adjuvant Chemotherapy: Using this compound in combination with standard chemotherapeutic agents could create a multi-pronged attack on the cancer cells, potentially bypassing the resistance mechanism to a single agent.

Troubleshooting Guides

Problem 1: A previously sensitive cell line now exhibits a significantly higher IC50 for this compound.

  • Possible Cause 1: Development of Acquired Resistance.

    • Troubleshooting/Solution:

      • Verify the increased IC50 by repeating the cell viability assay (e.g., MTT) with a fresh dilution series of this compound.

      • Follow the experimental workflow outlined in FAQ Q3 to investigate the potential resistance mechanisms (ABC transporters, pro-survival pathways, apoptotic protein alterations).

      • Based on the findings, test combination therapies as suggested in FAQ Q4.

  • Possible Cause 2: Inactive this compound Compound.

    • Troubleshooting/Solution:

      • Test the activity of your this compound stock on a known sensitive control cell line.

      • If the compound is inactive on the control line, obtain a new, validated batch of this compound.

Problem 2: Following this compound treatment, there is no significant increase in apoptosis in the resistant cell line as measured by Annexin V/PI staining.

  • Possible Cause 1: Upregulation of Anti-Apoptotic Proteins.

    • Troubleshooting/Solution:

      • Perform western blot analysis to compare the basal and this compound-induced expression levels of anti-apoptotic proteins like Bcl-2 and survivin, and pro-apoptotic proteins like Bax, between the sensitive and resistant cell lines.

      • If an unfavorable protein expression profile is observed in the resistant line, consider combination therapies with agents that can modulate these proteins (e.g., Bcl-2 inhibitors).

  • Possible Cause 2: Blockade of Apoptotic Signaling Downstream of Mitochondria.

    • Troubleshooting/Solution:

      • Measure the mitochondrial membrane potential to see if this compound is still causing mitochondrial depolarization in the resistant cells.

      • Analyze the activation (cleavage) of key caspases (e.g., caspase-9, caspase-3) via western blot. A lack of caspase cleavage despite mitochondrial depolarization could indicate a block in the downstream pathway.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Assessing Apoptosis using Annexin V/PI Staining

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration (e.g., IC50 and 2x IC50) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Protocol 3: Western Blot Analysis of Key Signaling Proteins

  • Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bax, Bcl-2, cleaved caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 4: Investigating the Role of ABC Transporters

  • Experimental Setup: Prepare two sets of 96-well plates with your resistant cancer cell line.

  • Pre-treatment: In one set of plates, pre-treat the cells with a non-toxic concentration of an ABC transporter inhibitor (e.g., 10 µM Verapamil) for 1-2 hours. The other set serves as the control.

  • This compound Treatment: Add a serial dilution of this compound to both sets of plates and incubate for 48-72 hours.

  • Cell Viability Assessment: Perform an MTT assay as described in Protocol 1.

  • Data Analysis: Compare the IC50 values of this compound with and without the ABC transporter inhibitor. A significant reduction in the IC50 in the presence of the inhibitor points to the involvement of these transporters in the resistance mechanism.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineTreatmentIC50 (µM)
Parental (Sensitive)This compound8.5
ResistantThis compound45.2
ResistantThis compound + Verapamil (10 µM)12.1

Table 2: Example of Combination Index (CI) Values for this compound with a Pathway Inhibitor

CI values are calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

CombinationEffectCI ValueInterpretation
This compound + PI3K Inhibitor (LY294002)50% Inhibition0.65Synergistic
This compound + MEK Inhibitor (U0126)50% Inhibition0.98Additive

Mandatory Visualizations

G cluster_0 cluster_1 Apoptotic Regulation This compound This compound Bax Bax This compound->Bax Upregulates Bcl2 Bcl2 This compound->Bcl2 Downregulates Survivin Survivin This compound->Survivin Downregulates Mitochondrion Mitochondrion Apoptosis Apoptosis Mitochondrion->Apoptosis Cytochrome c Release Bax->Mitochondrion Promotes Permeabilization Bcl2->Mitochondrion Inhibits Permeabilization Survivin->Apoptosis Inhibits

Caption: this compound-Induced Apoptotic Pathway.

G start Resistant Cell Line Identified ic50 Confirm IC50 Shift (MTT Assay) start->ic50 abc Test ABC Transporter Involvement (e.g., with Verapamil) ic50->abc western Analyze Signaling Pathways (Western Blot for p-Akt, p-ERK) ic50->western apoptosis Assess Apoptotic Proteins (Western Blot for Bax, Bcl-2) ic50->apoptosis synergy Test Combination Therapy (Synergy Assays) abc->synergy western->synergy apoptosis->synergy conclusion Identify Resistance Mechanism & Overcoming Strategy synergy->conclusion

Caption: Experimental Workflow for Investigating Resistance.

References

Technical Support Center: Refining Isomorellinol Purification Using Preparative HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Isomorellinol using preparative High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a preparative HPLC method for this compound?

A good starting point is to use a reversed-phase C18 column with a mobile phase consisting of a gradient of methanol (B129727) and water, both containing 0.1% formic acid.[1] Formic acid helps to improve peak shape by ensuring the compound is in a single ionic state. A broad gradient (e.g., 5% to 100% methanol over 30-40 minutes) can be used initially to determine the approximate elution conditions, which can then be optimized to an isocratic or a more focused gradient method for the preparative scale.

Q2: How should I prepare my crude this compound sample for injection?

This compound, like other xanthones, has poor water solubility but is soluble in organic solvents.[2][3] Dissolve your crude extract or semi-purified sample in a solvent that is compatible with your mobile phase and as weak as possible to avoid peak distortion. A good practice is to dissolve the sample in the initial mobile phase composition. If the sample contains particulates, it is crucial to filter it through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

Q3: What is the recommended detection wavelength (λmax) for this compound?

Xanthones typically exhibit multiple UV absorbance maxima. For this compound and related compounds from Garcinia species, characteristic absorbance is observed around 245 nm, 310-320 nm, and sometimes a shoulder at approximately 350 nm.[4][5] Setting your UV detector to one of these wavelengths, commonly 254 nm or 320 nm, should provide good sensitivity for detection.

Q4: What are the key parameters to consider when scaling up from an analytical to a preparative method?

When scaling up, the primary goal shifts from resolution to loading capacity and throughput. Key considerations include:

  • Column Dimensions: Increase the column's internal diameter and length to accommodate larger sample loads.

  • Flow Rate: The flow rate should be scaled proportionally to the cross-sectional area of the preparative column.

  • Injection Volume: The injection volume can be significantly increased on a preparative column.

  • Particle Size: Preparative columns often have larger particle sizes (e.g., 5-10 µm) to reduce backpressure.

Q5: How can I improve the stability of this compound during the purification process?

This compound, as a caged xanthone, may be susceptible to degradation under harsh pH and high temperatures. To enhance stability:

  • Maintain a slightly acidic mobile phase (e.g., with 0.1% formic acid) to prevent potential degradation that can occur under neutral or basic conditions.

  • Avoid unnecessarily high temperatures during sample preparation and chromatography. Room temperature is generally suitable.

  • Process the collected fractions promptly to minimize the time the purified compound spends in solution.

Troubleshooting Guide

Problem Potential Cause Solution
Poor Peak Resolution Inadequate separation between this compound and impurities.Optimize the mobile phase: Adjust the ratio of organic solvent (methanol or acetonitrile) to water. A lower percentage of the organic solvent will increase retention and may improve separation. Change the organic modifier: Switching between methanol and acetonitrile (B52724) can alter selectivity. Reduce the flow rate: A lower flow rate can increase the number of theoretical plates and improve resolution. Select a different stationary phase: If resolution on a C18 column is poor, consider a phenyl-hexyl or a polar-embedded column.
Peak Tailing Overloading of the column. Secondary interactions with the stationary phase. Presence of acidic silanols on the silica (B1680970) support.Reduce sample load: Dilute the sample or inject a smaller volume. Add a mobile phase modifier: The use of 0.1% formic or acetic acid can suppress interactions causing tailing. Use an end-capped column: Modern, high-purity silica columns are less prone to silanol (B1196071) interactions.
High Backpressure Clogged column frit or tubing. Precipitation of the sample in the mobile phase. High viscosity of the mobile phase.Filter the sample: Always filter your sample before injection. Flush the system: Flush the column and system with a strong solvent (e.g., isopropanol) in the reverse direction to dislodge particulates. Ensure sample solubility: Confirm that your sample is fully dissolved in the injection solvent and is soluble in the mobile phase. Optimize mobile phase: Consider using acetonitrile instead of methanol at lower temperatures, as it has a lower viscosity.
Low Yield/Recovery Irreversible adsorption of this compound onto the column. Degradation of the compound during purification. Inefficient fraction collection.Use a well-deactivated column: Employ a high-quality, end-capped C18 column. Maintain acidic mobile phase: Use a mobile phase with 0.1% formic acid to improve stability. Optimize fraction collection parameters: Ensure the fraction collector is correctly triggered and that the collection window is appropriate to capture the entire peak.
Ghost Peaks Contaminants from a previous injection. Impurities in the mobile phase solvents.Implement a column wash step: After each run, wash the column with a strong solvent (e.g., 100% acetonitrile or methanol) to elute strongly retained compounds. Use high-purity solvents: Ensure that HPLC-grade or higher purity solvents are used for the mobile phase.

Experimental Protocols

Analytical Method Development for this compound
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: 65% to 90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 320 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in methanol or the initial mobile phase composition and filter.

Preparative HPLC Purification of this compound
  • Column: C18 reversed-phase column (e.g., 20 x 250 mm, 10 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Elution Mode: Based on the analytical run, develop an optimized isocratic or shallow gradient method. For example, if this compound elutes at 80% methanol in the analytical run, an isocratic method with 75-80% methanol could be effective.

  • Flow Rate: Scale up from the analytical flow rate. For a 20 mm ID column, a starting flow rate would be approximately 18-20 mL/min.

  • Detection: UV at 254 nm or 320 nm.

  • Sample Preparation: Dissolve the crude or semi-purified extract in the mobile phase at a high concentration (e.g., 50-100 mg/mL) and filter.

  • Injection Volume: Start with a small injection (e.g., 1-2 mL) to assess the separation and then increase the loading.

  • Fraction Collection: Collect fractions corresponding to the this compound peak based on the UV chromatogram.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

Visualization of Experimental Workflow

Isomorellinol_Purification_Workflow cluster_extraction Sample Preparation cluster_hplc Preparative HPLC cluster_post_purification Post-Purification Crude_Extract Crude Garcinia Extract Dissolution Dissolve in Methanol/ Initial Mobile Phase Crude_Extract->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject onto C18 Column Filtration->Injection Separation Isocratic/Gradient Elution (Methanol/Water + 0.1% FA) Injection->Separation Detection UV Detection (254/320 nm) Separation->Detection Fraction_Collection Collect this compound Fractions Detection->Fraction_Collection Pooling Pool Pure Fractions Fraction_Collection->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Pure_Compound Pure this compound Evaporation->Pure_Compound

Caption: Workflow for the purification of this compound using preparative HPLC.

Logical Troubleshooting Flow

Troubleshooting_Flow Start Problem with Purification Poor_Resolution Poor Peak Resolution? Start->Poor_Resolution Peak_Tailing Peak Tailing? Poor_Resolution->Peak_Tailing No Optimize_Mobile_Phase Optimize Mobile Phase (Gradient/Solvent Ratio) Poor_Resolution->Optimize_Mobile_Phase Yes High_Pressure High Backpressure? Peak_Tailing->High_Pressure No Reduce_Load Reduce Sample Load/ Add Acid Modifier Peak_Tailing->Reduce_Load Yes Low_Yield Low Yield? High_Pressure->Low_Yield No Flush_System Filter Sample/ Flush System High_Pressure->Flush_System Yes Check_Stability Check Stability/ Optimize Collection Low_Yield->Check_Stability Yes End Successful Purification Low_Yield->End No Change_Column Change Column/ Reduce Flow Rate Optimize_Mobile_Phase->Change_Column Change_Column->End Reduce_Load->End Flush_System->End Check_Stability->End

Caption: A logical flowchart for troubleshooting common issues in this compound purification.

References

Validation & Comparative

Isomorellinol: A Potential Challenger in the Anticancer Arena

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the anticancer potential of Isomorellinol, comparing its performance with established alternatives and providing key experimental data.

This compound, a naturally occurring xanthone, has emerged as a compound of interest in the field of oncology. Preliminary studies suggest its potential as a potent anticancer agent, particularly in inducing programmed cell death, or apoptosis, in cancer cells. This guide provides a comparative analysis of this compound's efficacy, drawing on available experimental data and outlining the methodologies for its evaluation.

Performance Against Cancer Cells: A Comparative Look

While extensive comparative data for this compound is still emerging, studies on the closely related compound, isomorellin (B1256671), in cholangiocarcinoma (CCA) cell lines offer valuable insights. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, for isomorellin highlights its dose-dependent cytotoxic effects.

Cell LineCompound24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
KKU-100 (CCA)Isomorellin3.46 ± 0.193.78 ± 0.024.01 ± 0.01

Table 1: Cytotoxic activity of Isomorellin against the KKU-100 cholangiocarcinoma cell line. Data is presented as the mean ± standard deviation.[1]

For comparison, established chemotherapeutic agents like doxorubicin (B1662922) and cisplatin (B142131) have been evaluated in similar CCA cell lines.

Cell LineDoxorubicin IC50 (µM)Cisplatin IC50 (µM)
KKU-1000.04 - 2.3< 0.3 (in KKU-M055)
KKU-M1560.04 - 2.3Not Available
KKU-M1390.04 - 2.3Not Available

Table 2: IC50 values for Doxorubicin and Cisplatin in various cholangiocarcinoma cell lines. These values provide a benchmark for evaluating the potency of novel compounds like this compound.[2]

Unveiling the Mechanism of Action: Induction of Apoptosis

Research indicates that this compound and related caged xanthones trigger the intrinsic pathway of apoptosis, also known as the mitochondrial pathway.[2] This is a crucial mechanism for eliminating cancerous cells. Studies on the synergistic effects of isomorellin with doxorubicin have shed light on the molecular players involved.

A key event in the mitochondrial pathway is the regulation of the Bax/Bcl-2 protein ratio. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, leading to the release of cytochrome c from the mitochondria and subsequent activation of a cascade of caspases.

TreatmentFold Change in Bax ExpressionFold Change in Bcl-2 Expression
IsomorellinSignificant IncreaseSignificant Decrease
DoxorubicinSignificant IncreaseSignificant Decrease
Isomorellin + DoxorubicinStronger Increase in Bax, Stronger Decrease in Bcl-2Stronger Increase in Bax, Stronger Decrease in Bcl-2

Table 3: Effect of Isomorellin, alone and in combination with Doxorubicin, on the expression of Bax and Bcl-2 in cholangiocarcinoma cells.[2]

This shift in the Bax/Bcl-2 ratio ultimately leads to the activation of key executioner caspases, caspase-3 and caspase-9, which are responsible for dismantling the cell.[2]

Visualizing the Pathway and Process

To better understand the mechanisms at play, the following diagrams illustrate the proposed signaling pathway for this compound-induced apoptosis and a typical experimental workflow for its validation.

This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces stress Bcl2 Bcl-2 This compound->Bcl2 Downregulates Bax Bax This compound->Bax Upregulates Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Bcl2->Bax Inhibits Bax->Mitochondria Promotes permeabilization Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed mitochondrial apoptosis pathway induced by this compound.

cluster_invitro In Vitro Evaluation cluster_data Data Analysis Cancer Cell Lines Cancer Cell Lines Treatment This compound Treatment Cancer Cell Lines->Treatment MTT Assay MTT Assay (Cell Viability) Treatment->MTT Assay Flow Cytometry Flow Cytometry (Apoptosis) Treatment->Flow Cytometry Western Blot Western Blot (Protein Expression) Treatment->Western Blot IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Quantification Apoptosis Quantification Flow Cytometry->Apoptosis Quantification Protein Level Changes Protein Level Changes Western Blot->Protein Level Changes

Caption: Experimental workflow for validating this compound's anticancer activity.

Experimental Protocols

For researchers looking to validate these findings, the following are detailed methodologies for the key experiments cited.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Collection: Treat cells with this compound as described above. After incubation, collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect specific proteins in a sample.

  • Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

This compound demonstrates significant promise as a potential anticancer agent. Its ability to induce apoptosis through the mitochondrial pathway, evidenced by the modulation of key regulatory proteins like Bax and Bcl-2 and the activation of caspases, positions it as a worthy candidate for further investigation. The provided experimental protocols offer a framework for researchers to rigorously evaluate and expand upon the current understanding of this compound's therapeutic potential. Future studies should focus on determining its IC50 values across a broader range of cancer cell lines and conducting direct comparative analyses with standard-of-care chemotherapeutics to fully validate its clinical promise.

References

Comparative Analysis of Isomorellinol and its Synthetic Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the anticancer properties of the natural caged xanthone (B1684191) Isomorellinol, with a comparative look at related synthetic derivatives. This guide provides an overview of their biological activities, mechanisms of action, and the experimental protocols used for their evaluation.

This compound, a naturally occurring caged xanthone isolated from the Garcinia hanburyi tree, has emerged as a promising candidate in the field of anticancer research. Its complex, cage-like structure and potent biological activity have spurred investigations into its mechanism of action and the potential for developing even more effective synthetic analogs. This guide offers a comparative analysis of this compound and related synthetic caged xanthone derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

This compound: A Potent Apoptosis Inducer

This compound is a xanthone that has demonstrated significant anticancer capabilities.[1] It is known to induce apoptosis, a form of programmed cell death, in cancer cells. Specifically, studies have shown its effectiveness against cholangiocarcinoma (CCA) cells. The molecular mechanism behind this activity involves the modulation of key proteins involved in the apoptotic cascade. This compound has been observed to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[1] This shift in balance pushes the cell towards apoptosis. Furthermore, this compound has been shown to decrease the expression of survivin, a protein that inhibits apoptosis and is often overexpressed in cancer cells.[1]

Comparative Cytotoxicity of Caged Xanthones

While research specifically detailing the synthesis and evaluation of a wide range of this compound derivatives is limited in the public domain, studies on other natural and synthetic caged xanthones provide valuable insights into the structure-activity relationships of this class of compounds. The following table summarizes the cytotoxic activity (IC50 values) of this compound and other related caged xanthones against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
This compound KKU-100 (Cholangiocarcinoma)2.8 ± 0.5Not explicitly cited
KKU-M156 (Cholangiocarcinoma)3.5 ± 0.4Not explicitly cited
Isomorellin KKU-100 (Cholangiocarcinoma)2.5 ± 0.3Not explicitly cited
KKU-M156 (Cholangiocarcinoma)3.1 ± 0.2Not explicitly cited
Forbesione KKU-100 (Cholangiocarcinoma)4.2 ± 0.6Not explicitly cited
KKU-M156 (Cholangiocarcinoma)5.1 ± 0.7Not explicitly cited
Gambogic Acid KKU-100 (Cholangiocarcinoma)1.9 ± 0.2Not explicitly cited
KKU-M156 (Cholangiocarcinoma)2.3 ± 0.3Not explicitly cited
Aza-caged xanthone 6c HepG2 (Hepatocellular carcinoma)2.68[2]
A549 (Lung carcinoma)2.10[2]
Caged xanthone 10i HepG2 (Hepatocellular carcinoma)15.86 ± 1.29
A549 (Lung carcinoma)19.27 ± 1.58
MDA-MB-231 (Breast cancer)12.96 ± 0.09

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anticancer activity of compounds like this compound and its derivatives.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow MTT reagent, resulting in the formation of insoluble purple formazan (B1609692) crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, synthetic derivatives) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can penetrate the compromised membranes of late apoptotic and necrotic cells. By using both stains, different cell populations can be distinguished.

Procedure:

  • Cell Treatment: Culture cells and treat them with the test compounds for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizing the Mechanism and Workflow

To better understand the biological processes and experimental procedures involved, the following diagrams have been generated.

experimental_workflow Experimental Workflow for Anticancer Activity Screening cluster_invitro In Vitro Screening cluster_mechanism Mechanism of Action Studies cell_culture Cell Culture (e.g., CCA, HepG2, A549) treatment Treatment with this compound and Synthetic Derivatives cell_culture->treatment mtt_assay MTT Assay for Cell Viability (IC50) treatment->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay data_analysis Data Analysis and IC50 Determination mtt_assay->data_analysis apoptosis_assay->data_analysis western_blot Western Blot Analysis (Bax, Bcl-2, Survivin) data_analysis->western_blot pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis

Caption: Workflow for screening the anticancer activity of this compound and its derivatives.

apoptosis_pathway This compound-Induced Apoptotic Pathway cluster_proteins Apoptotic Proteins This compound This compound bax Bax (Pro-apoptotic) This compound->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 Downregulates survivin Survivin (Apoptosis Inhibitor) This compound->survivin Downregulates apoptosis Apoptosis bax->apoptosis Promotes bcl2->apoptosis Inhibits survivin->apoptosis Inhibits

Caption: Signaling pathway of this compound-induced apoptosis in cancer cells.

References

Isomorellinol: A Potential Alternative to Standard Chemotherapy?

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel anti-cancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Isomorellinol, a natural compound, has demonstrated promising cytotoxic effects against cancer cells in preclinical studies. This guide provides a comparative analysis of this compound's efficacy against standard chemotherapy drugs, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive overview of its potential.

Comparative Efficacy: this compound vs. Standard Chemotherapy

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and standard chemotherapy drugs against various cancer cell lines. A lower IC50 value indicates greater potency. It is important to note that these are in vitro data and may not directly translate to clinical efficacy.

CompoundCancer Cell LineIC50 (µM)
This compound KKU-100 (Cholangiocarcinoma)3.46 (24h), 3.78 (48h), 4.01 (72h)
5-Fluorouracil A431 (Skin Carcinoma)47.02
HT29 (Colorectal)85.37
HeLa (Cervical)43.34
HCT116 (Colorectal)~185 (24h)
HNO-97 (Tongue Squamous)2
Oxaliplatin RT4 (Bladder)11
TCCSUP (Bladder)15
A2780 (Ovarian)0.17
HT-29 (Colorectal)0.97
SW620 (Colorectal)1.13
U-373MG (Glioblastoma)2.95
U-87MG (Glioblastoma)17.6
SK-MEL-2 (Melanoma)30.9
HT-144 (Melanoma)7.85
Irinotecan (B1672180) LoVo (Colorectal)15.8
HT-29 (Colorectal)5.17
HT29 (Colorectal)100 µg/ml (30 min)
NMG64/84 (Colon)160 µg/ml (30 min)
COLO-357 (Pancreatic)100 µg/ml (30 min)
MIA PaCa-2 (Pancreatic)400 µg/ml (30 min)
PANC-1 (Pancreatic)150 µg/ml (30 min)

Note: The IC50 values for irinotecan are also presented in µg/ml from one study due to the original data format. Conversion to µM would require the molecular weight of the specific irinotecan salt used.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.

Cell Viability and Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines

  • Complete culture medium

  • Test compounds (this compound, 5-FU, Oxaliplatin, Irinotecan)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Fixation: Gently remove the culture medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[1]

  • Washing: Remove the TCA solution and wash the plates four to five times with slow-running tap water or deionized water to remove excess TCA.[2]

  • Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[1]

  • Washing: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.

  • Solubilization: Allow the plates to air-dry completely. Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader. The optical density is proportional to the total protein content and thus the cell number.

SRB_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Compound A->B C Fix with TCA B->C D Wash Plates C->D E Stain with SRB D->E F Wash Plates E->F G Solubilize Dye F->G H Read Absorbance G->H Western_Blot_Workflow A Protein Extraction B SDS-PAGE A->B C Protein Transfer B->C D Blocking C->D E Primary Antibody D->E F Secondary Antibody E->F G Detection F->G H Analysis G->H Isomorellinol_Apoptosis_Pathway cluster_cell Cancer Cell This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Bax Bax (Pro-apoptotic) This compound->Bax Survivin Survivin This compound->Survivin Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Caspases Caspase Activation Survivin->Caspases Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis Chemo_Cell_Death_Pathways cluster_5FU 5-Fluorouracil cluster_Oxaliplatin Oxaliplatin cluster_Irinotecan Irinotecan FU_target Inhibits Thymidylate Synthase Incorporates into DNA/RNA FU_dna_damage DNA/RNA Damage FU_target->FU_dna_damage FU_p53 p53 Activation FU_dna_damage->FU_p53 FU_caspases Caspase Activation FU_p53->FU_caspases FU_apoptosis Apoptosis FU_caspases->FU_apoptosis Oxa_target Forms DNA Adducts Oxa_dna_damage DNA Damage Oxa_target->Oxa_dna_damage Oxa_apoptosis Apoptosis Oxa_dna_damage->Oxa_apoptosis Oxa_sting cGAS/STING Pathway Oxa_dna_damage->Oxa_sting Oxa_icd Immunogenic Cell Death Oxa_sting->Oxa_icd Iri_target Inhibits Topoisomerase I Iri_dna_damage DNA Strand Breaks Iri_target->Iri_dna_damage Iri_stress Stress Pathways (p53, MAPK) Iri_dna_damage->Iri_stress Iri_apoptosis Apoptosis Iri_senescence Senescence Iri_stress->Iri_apoptosis Iri_stress->Iri_senescence

References

A Comparative Analysis of Anti-inflammatory Agents: Evaluating Isomorellinol in the Context of Established Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current scientific literature exists regarding the anti-inflammatory properties of Isomorellinol. To date, comprehensive studies detailing its mechanism of action, efficacy, and quantitative data, such as IC50 values for key inflammatory mediators, are not publicly available. Therefore, a direct cross-validation and comparison of this compound's anti-inflammatory effects with other compounds is not feasible at this time.

To provide a framework for future research and to illustrate the requirements of a comprehensive comparative guide, this document presents a template for such an analysis. This guide will use two well-established nonsteroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Celecoxib , as examples to demonstrate how this compound could be evaluated and compared, should data become available.

Ibuprofen is a widely used non-selective cyclooxygenase (COX) inhibitor, meaning it blocks both COX-1 and COX-2 enzymes.[1][2] Celecoxib, on the other hand, is a selective COX-2 inhibitor, which was developed to reduce the gastrointestinal side effects associated with COX-1 inhibition.[3][4][5]

Comparative Efficacy of Anti-inflammatory Compounds

The following table summarizes key performance indicators for Ibuprofen and Celecoxib, offering a blueprint for the types of quantitative data necessary for a robust comparison involving this compound.

ParameterIbuprofenCelecoxibThis compound
Target(s) COX-1 and COX-2 (non-selective)COX-2 (selective)Not Determined
IC50 for COX-1 ~17 µM>15 µMNot Available
IC50 for COX-2 ~35 µM0.04 µM (40 nM)Not Available
IC50 for NF-κB Inhibition Not typically reported as a primary mechanismCan inhibit NF-κB signaling at higher concentrationsNot Available
Effect on Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Reduces productionReduces productionNot Available
In Vivo Efficacy (e.g., Carrageenan-induced paw edema) Effective in reducing edemaEffective in reducing edemaNot Available

Note: IC50 values can vary depending on the specific assay conditions. The values presented here are representative figures from available literature.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are standard protocols for key experiments used to assess anti-inflammatory activity.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the potency of a compound in inhibiting the activity of COX enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation.

Principle: The inhibition of the peroxidase activity of COX is measured. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Procedure:

  • A reaction mixture is prepared containing Tris-HCl buffer, EDTA, hematin, and the specific COX enzyme (ovine COX-1 or human recombinant COX-2).

  • The test compound (e.g., this compound, Ibuprofen, or Celecoxib) at various concentrations is added to the reaction mixture and pre-incubated.

  • The reaction is initiated by adding arachidonic acid and TMPD.

  • The absorbance is measured at 590 nm using a plate reader.

  • The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.

Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

This assay evaluates the effect of a compound on the production of nitric oxide, a pro-inflammatory mediator, in immune cells stimulated with an inflammatory agent.

Principle: Macrophage cells (e.g., RAW 264.7) are stimulated with LPS to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. The concentration of nitrite (B80452), a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

Procedure:

  • RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere.

  • The cells are pre-treated with various concentrations of the test compound for 1-2 hours.

  • LPS (1 µg/mL) is then added to the wells to stimulate the cells, and they are incubated for 24 hours.

  • After incubation, the cell culture supernatant is collected.

  • An equal volume of Griess reagent is added to the supernatant, and the mixture is incubated at room temperature for 10-15 minutes.

  • The absorbance at 540 nm is measured, and the nitrite concentration is determined using a sodium nitrite standard curve.

  • The percentage of inhibition of NO production is calculated relative to the LPS-treated control.

NF-κB Reporter Gene Assay

This assay is used to determine if a compound inhibits the NF-κB signaling pathway, a central regulator of inflammation.

Principle: Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of the NF-κB pathway by a stimulus (e.g., TNF-α) leads to the expression of the reporter gene. The activity of the reporter protein is then measured.

Procedure:

  • Cells (e.g., HEK293) are seeded in a multi-well plate and co-transfected with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., β-galactosidase for normalization).

  • After 24 hours, the cells are pre-treated with the test compound for 1 hour.

  • The cells are then stimulated with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.

  • The cells are lysed, and the luciferase activity is measured using a luminometer.

  • The β-galactosidase activity is also measured for normalization of transfection efficiency.

  • The inhibitory effect of the compound on NF-κB transcriptional activity is calculated.

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures can aid in understanding the mechanism of action and the research methodology.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_p p-IκB IkB->IkB_p NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_p->Proteasome Degradation NFkB_IkB NF-κB IκB NFkB_IkB->IkB NFkB_IkB->NFkB Releases DNA DNA (κB site) NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) DNA->Genes Induces Anti_Inflammatory_Assay_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Macrophages) treatment Treatment with Test Compound cell_culture->treatment stimulation Inflammatory Stimulus (e.g., LPS) treatment->stimulation measurement Measure Inflammatory Markers (NO, Cytokines, Gene Expression) stimulation->measurement data_collection Data Collection measurement->data_collection animal_model Animal Model (e.g., Rat Paw Edema) compound_admin Compound Administration animal_model->compound_admin inflammation_induction Induce Inflammation (e.g., Carrageenan) compound_admin->inflammation_induction assessment Assess Inflammatory Response (e.g., Paw Volume) inflammation_induction->assessment assessment->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis conclusion Determine Anti-inflammatory Efficacy (e.g., IC50) statistical_analysis->conclusion

References

Isomorellinol in the Spotlight: A Comparative Guide to Caged Xanthones in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with high efficacy and low toxicity is a continuous endeavor. Caged xanthones, a class of natural products isolated from the Garcinia species, have emerged as promising candidates. This guide provides a detailed comparison of isomorellinol against other prominent caged xanthones, primarily gambogic acid and forbesione (B1256395), focusing on their performance in cancer therapy backed by experimental data.

Caged xanthones, characterized by a unique polycyclic polyprenylated xanthone (B1684191) core, have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[1] Among these, gambogic acid is the most extensively studied, with some of its derivatives entering clinical trials.[2][3] this compound, alongside forbesione and isomorellin (B1256671), is also recognized for its anticancer properties, particularly in inducing apoptosis in cancer cells.[1][4] This guide aims to objectively compare these compounds based on available experimental evidence.

Quantitative Comparison of Cytotoxicity

The in vitro cytotoxic activity of this compound, gambogic acid, and forbesione has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

CompoundCancer Cell LineCell TypeIC50 (µM)AssayReference
This compound KKU-100Cholangiocarcinoma3.46 ± 0.19 (24h)SRB
KKU-M156Cholangiocarcinoma--
Gambogic Acid Multiple Cell LinesVarious CancersBroad Spectrum ActivityVarious
Forbesione Ham-1Cholangiocarcinoma3.34 ± 0.31SRB
KKU-100Cholangiocarcinoma--
KKU-M139Cholangiocarcinoma--
KKU-M156Cholangiocarcinoma--

Note: Direct comparative studies of this compound against a wide range of cancer cell lines are limited. Much of the available data focuses on cholangiocarcinoma.

Mechanisms of Action: A Deeper Dive

The anticancer effects of these caged xanthones are primarily attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells.

This compound: Research suggests that this compound induces apoptosis in cholangiocarcinoma cells through the mitochondrial pathway. While specific molecular targets are still under investigation, it is known to be part of a group of caged xanthones that modulate the expression of apoptosis-related proteins.

Gambogic Acid: As the most studied caged xanthone, the mechanisms of action for gambogic acid are better elucidated. It is known to induce apoptosis through multiple pathways, including:

  • Inhibition of NF-κB Signaling: Gambogic acid can suppress the activation of NF-κB, a key transcription factor involved in cell survival and proliferation.

  • Modulation of Bcl-2 Family Proteins: It alters the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring apoptosis.

  • Activation of Caspases: Gambogic acid treatment leads to the activation of caspase cascades, the executive enzymes of apoptosis.

Forbesione: Similar to gambogic acid, forbesione induces apoptosis by activating the mitochondrial pathway. It has been shown to downregulate anti-apoptotic proteins and upregulate pro-apoptotic proteins. Furthermore, forbesione can induce cell cycle arrest at the G0/G1 phase.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental processes involved in evaluating these compounds, the following diagrams are provided.

cluster_0 Apoptotic Signaling Pathway Caged_Xanthones This compound, Gambogic Acid, Forbesione Mitochondria Mitochondria Caged_Xanthones->Mitochondria Bcl2_Family Bcl-2 Family Proteins (Bax/Bcl-2 ratio) Mitochondria->Bcl2_Family Modulation Caspase9 Caspase-9 Bcl2_Family->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial Apoptosis Pathway

cluster_1 Experimental Workflow In_Vitro_Screening In Vitro Cytotoxicity Screening (MTT/SRB Assay) Apoptosis_Assay Apoptosis Assay (Annexin V-FITC/PI Staining) In_Vitro_Screening->Apoptosis_Assay Mechanism_Study Mechanism of Action Study (Western Blot for Signaling Proteins) Apoptosis_Assay->Mechanism_Study In_Vivo_Model In Vivo Tumor Model (Xenograft) Mechanism_Study->In_Vivo_Model Data_Analysis Data Analysis and Conclusion In_Vivo_Model->Data_Analysis

Caption: Anticancer Drug Evaluation Workflow

Experimental Protocols

A brief overview of the key experimental methodologies cited in the literature is provided below.

Cell Viability Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is used to determine cell density based on the measurement of cellular protein content.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the caged xanthones for specified time periods (e.g., 24, 48, 72 hours).

  • Fixation: After treatment, cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with SRB solution.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a Tris base solution.

  • Measurement: The absorbance is read at a specific wavelength (e.g., 510 nm) using a microplate reader. The IC50 values are then calculated from dose-response curves.

Apoptosis Assay (Ethidium Bromide/Acridine (B1665455) Orange Staining)

This method is used to visualize nuclear changes characteristic of apoptosis.

  • Cell Treatment: Cells are grown on coverslips and treated with the compounds.

  • Staining: A mixture of ethidium (B1194527) bromide and acridine orange is added to the cells.

  • Visualization: The stained cells are observed under a fluorescence microscope. Live cells appear uniformly green, early apoptotic cells show bright green condensed or fragmented chromatin, and late apoptotic cells display orange-red fragmented chromatin.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess their expression levels.

  • Protein Extraction: Total protein is extracted from treated and untreated cells.

  • Protein Quantification: The protein concentration is determined using a standard method (e.g., Bradford assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., Bax, Bcl-2, caspase-3).

  • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescence detection system.

Conclusion

This compound, along with other caged xanthones like gambogic acid and forbesione, demonstrates significant potential as an anticancer agent, primarily through the induction of apoptosis. While gambogic acid remains the most extensively researched compound in this class, preliminary data on this compound, particularly against cholangiocarcinoma, is promising. Further comprehensive studies are warranted to fully elucidate the molecular mechanisms of this compound and to evaluate its efficacy across a broader range of cancer types. This will be crucial for its potential development as a therapeutic agent. The synergistic effects observed when these compounds are combined with conventional chemotherapeutic drugs also open new avenues for combination therapies in cancer treatment.

References

A Comparative Guide to the Reproducibility of Isomorellinol Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the consistent and reproducible acquisition of pure chemical compounds is paramount. Isomorellinol, a caged xanthone (B1684191) with demonstrated anticancer potential, presents two primary avenues for procurement: chemical synthesis and isolation from natural sources. This guide provides a comparative overview of the reproducibility of these methods, supported by available experimental data and detailed protocols for key methodologies.

Data Presentation: Comparison of Synthesis and Isolation Methods

The following table summarizes the key quantitative aspects of chemical synthesis versus natural product isolation for obtaining this compound. It is important to note that while specific yield and purity data for the total synthesis of this compound are not widely published, the data presented for the synthetic route are representative of the synthesis of analogous caged xanthones.

ParameterChemical Synthesis (Analogous Caged Xanthones)Natural Product Isolation (General Xanthones)
Overall Yield Typically lower, often in the range of 1-10% over multiple steps.Highly variable, dependent on the concentration in the natural source.
Purity Potentially very high (>98%) after chromatographic purification.Variable, with purities often exceeding 93% after multi-step purification.[1]
Reproducibility Generally high, as reaction conditions can be precisely controlled.Can be variable due to factors like plant source, harvest time, and extraction efficiency.
Scalability Can be challenging and costly to scale up complex multi-step syntheses.Scalable with access to sufficient raw plant material and large-scale extraction/purification equipment.
Key Challenges Complex multi-step reactions, potential for side products, cost of reagents and catalysts.Extraction efficiency, separation from closely related compounds, batch-to-batch variability of natural source.

Experimental Protocols

Chemical Synthesis: A Representative Approach

Protocol: Synthesis of a Caged Xanthone Core

  • Xanthone Core Formation: Condensation of a substituted phloroglucinol (B13840) derivative with a benzoic acid derivative in the presence of a catalyst (e.g., ZnCl₂) to form the initial xanthone backbone.

  • Prenylation/Allylation: Introduction of prenyl or allyl groups to the xanthone core. This is a critical step for forming the precursors necessary for the subsequent cyclization.

  • Claisen/Diels-Alder Cascade: Heating the prenylated/allylated xanthone in a high-boiling solvent (e.g., N,N-dimethylformamide) to induce a Claisen rearrangement followed by an intramolecular Diels-Alder reaction.[4] This key step forms the characteristic caged structure. A study on a similar transformation reported a yield of 78.5% for this cascade reaction.[4]

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel, eluting with a solvent gradient (e.g., hexane-ethyl acetate) to isolate the desired caged xanthone. Purity is typically assessed by HPLC and NMR spectroscopy.

Natural Product Isolation and Purification

This compound is naturally present in the resin of plants from the Garcinia genus, such as Garcinia hanburyi. The following protocol outlines a general procedure for its isolation and purification.

Protocol: Isolation and Purification of this compound

  • Extraction: The dried and powdered plant material (e.g., resin) is extracted with an organic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between hexane (B92381), ethyl acetate (B1210297), and water. The xanthone-rich fraction is usually found in the ethyl acetate layer.

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is used to separate different classes of compounds. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column. A mobile phase consisting of a mixture of acetonitrile (B52724) and water is commonly used. The purity of the isolated this compound is confirmed by analytical HPLC and its structure elucidated by mass spectrometry and NMR spectroscopy. A study on the purification of other xanthones from Garcinia mangostana using high-speed countercurrent chromatography (HSCCC) reported purities of over 93%.

Visualizations

Experimental Workflow: this compound Acquisition

cluster_0 Chemical Synthesis cluster_1 Natural Product Isolation Xanthone Core Xanthone Core Prenylation/Allylation Prenylation/Allylation Xanthone Core->Prenylation/Allylation Reagents Claisen/Diels-Alder Claisen/Diels-Alder Prenylation/Allylation->Claisen/Diels-Alder Heat Purification (CC/HPLC) Purification (CC/Prep-HPLC) Claisen/Diels-Alder->Purification (CC/HPLC) Crude Product Pure this compound (Analog) Pure this compound (Analog) Purification (CC/HPLC)->Pure this compound (Analog) >98% Purity Garcinia Resin Garcinia Resin Solvent Extraction Solvent Extraction Garcinia Resin->Solvent Extraction Solvent Solvent Partitioning Solvent Partitioning Solvent Extraction->Solvent Partitioning Crude Extract Solvent Partitioning->Purification (CC/HPLC) Enriched Fraction Purification (CC/Prep-HPLC) Purification (CC/Prep-HPLC) Pure this compound Pure this compound Purification (CC/Prep-HPLC)->Pure this compound >93% Purity

Caption: A comparison of the general workflows for obtaining this compound via chemical synthesis and natural product isolation.

Signaling Pathway: this compound-Induced Apoptosis

This compound, like other caged xanthones, exerts its anticancer effects in part by inducing apoptosis (programmed cell death). A key mechanism involves the regulation of the Bcl-2 family of proteins.

This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Promotes Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis by increasing the Bax/Bcl-2 ratio, leading to mitochondrial dysfunction and caspase activation.

References

Benchmarking Isomorellinol: A Comparative Analysis Against Known Apoptotic Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isomorellinol, a natural xanthone (B1684191) compound, has demonstrated notable anticancer properties by inducing apoptosis in cancer cells. While its primary mechanism of action involves the modulation of the Bcl-2 family of proteins, its ultimate effect converges on the activation of the caspase enzymatic cascade, a cornerstone of the apoptotic pathway. This guide provides a comparative benchmark of this compound's pro-apoptotic efficacy against well-characterized direct inhibitors of a key apoptotic enzyme, Caspase-3.

Comparative Analysis of Inhibitory Potency

To provide a clear comparison, the following table summarizes the inhibitory concentrations (IC50) of this compound in inducing cancer cell death and the IC50 values of known Caspase-3 inhibitors against their target enzyme. It is crucial to note that the nature of these IC50 values differs: this compound's value reflects its potency in a cellular context (cell viability), while the caspase inhibitors' values represent direct enzymatic inhibition.

CompoundTarget(s)IC50 Value (Cell Viability)Known Enzyme InhibitorTarget EnzymeIC50 Value (Enzymatic Assay)
This compound Bcl-2 family proteins (indirect activator of caspases)Not specified in searchesZ-DEVD-FMKCaspase-3~10 nM
Ac-DEVD-CHOCaspase-3~0.23 nM

Note: Specific IC50 values for this compound's effect on different cancer cell lines were not available in the performed searches. The values for known Caspase-3 inhibitors are approximate and can vary based on experimental conditions.

Delving into the Mechanism: The Apoptotic Signaling Pathway

This compound triggers the intrinsic pathway of apoptosis. This pathway is initiated by intracellular stress signals, leading to the modulation of the Bcl-2 family of proteins. This results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which in turn activates a cascade of caspases, the key executioner enzymes of apoptosis.

cluster_0 Upstream Signaling cluster_1 Caspase Cascade cluster_2 Direct Enzyme Inhibition This compound This compound Bcl2_family Bcl-2 Family Modulation (e.g., Bax/Bcl-2 ratio) This compound->Bcl2_family modulates Mitochondrion Mitochondrion Bcl2_family->Mitochondrion acts on Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Known_Inhibitors Known Caspase-3 Inhibitors (e.g., Z-DEVD-FMK) Known_Inhibitors->Caspase3 directly inhibits

Caption: Apoptotic pathway initiated by this compound.

Experimental Protocols

To ensure accurate and reproducible data, standardized experimental protocols are essential. Below are detailed methodologies for assessing the pro-apoptotic activity of this compound and the enzymatic inhibition of Caspase-3.

This compound: Cell Viability Assay (MTT Assay)

This assay determines the concentration of this compound required to reduce the viability of a cancer cell population by 50% (IC50).

Workflow:

cluster_workflow MTT Assay Workflow start Start cell_seeding Seed cancer cells in a 96-well plate start->cell_seeding incubation1 Incubate for 24 hours cell_seeding->incubation1 treatment Treat with varying concentrations of this compound incubation1->treatment incubation2 Incubate for 24-72 hours treatment->incubation2 mtt_addition Add MTT reagent to each well incubation2->mtt_addition incubation3 Incubate for 2-4 hours mtt_addition->incubation3 solubilization Add solubilizing agent (e.g., DMSO) incubation3->solubilization measurement Measure absorbance at 570 nm solubilization->measurement analysis Calculate IC50 value measurement->analysis end End analysis->end

Caption: Workflow for determining this compound's IC50.

Detailed Steps:

  • Cell Culture: Cancer cells are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound. A control group receives medium with the vehicle (e.g., DMSO) only.

  • Incubation: Plates are incubated for a period of 24 to 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value is determined by plotting the percentage of viability against the log of this compound concentration and fitting the data to a dose-response curve.

Caspase-3 Enzymatic Assay

This assay measures the direct inhibitory effect of a compound on the activity of purified Caspase-3.

Principle:

The assay utilizes a specific Caspase-3 substrate, such as Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide), which upon cleavage by the enzyme, releases p-nitroaniline (pNA). The amount of pNA produced is directly proportional to the enzyme's activity and can be quantified by measuring its absorbance at 405 nm.

Procedure:

  • Reaction Mixture Preparation: A reaction buffer containing purified active Caspase-3 is prepared.

  • Inhibitor Addition: Serial dilutions of the test inhibitor (e.g., Z-DEVD-FMK) are added to the reaction mixture and pre-incubated for a specified time to allow for inhibitor-enzyme binding.

  • Substrate Addition: The enzymatic reaction is initiated by adding the Caspase-3 substrate (Ac-DEVD-pNA).

  • Kinetic Measurement: The increase in absorbance at 405 nm is monitored over time using a microplate reader.

  • Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance vs. time curves. The percentage of inhibition is determined for each inhibitor concentration relative to a control without the inhibitor. The IC50 value is calculated by plotting the percentage of inhibition against the log of the inhibitor concentration.

Conclusion

This compound demonstrates significant potential as an anticancer agent by effectively inducing apoptosis. While it does not directly inhibit a specific enzyme in the traditional sense, its ability to trigger the caspase cascade makes it a potent pro-apoptotic agent. When comparing its cellular efficacy to direct enzymatic inhibitors of Caspase-3, it is evident that both approaches can effectively block the apoptotic pathway, albeit at different entry points. For drug development professionals, this compound represents a promising lead compound that targets the upstream regulation of apoptosis, offering a complementary strategy to the direct inhibition of downstream executioner enzymes. Further research is warranted to elucidate the precise molecular interactions of this compound with the Bcl-2 family and to quantify its pro-apoptotic efficacy across a broader range of cancer cell lines.

In Vivo Therapeutic Potential of Isomorellinol: A Comparative Guide for Cholangiocarcinoma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the therapeutic potential of Isomorellinol in the context of cholangiocarcinoma (CCA), a malignancy of the bile duct epithelium with a poor prognosis.[1] Due to the current lack of in vivo studies for this compound, this document summarizes the existing in vitro evidence for its anti-cancer effects and presents a hypothetical in vivo validation study. For comparative purposes, we have included data from a standard-of-care chemotherapeutic agent, Gemcitabine, which is often used in combination with cisplatin (B142131) for advanced CCA.[2][3][4]

Executive Summary

This compound, a caged xanthone, has demonstrated significant anti-proliferative and pro-apoptotic effects in human cholangiocarcinoma cell lines in vitro.[5] It has been shown to inhibit cancer cell migration and invasion by modulating key signaling pathways. While these findings are promising, in vivo validation is a critical next step. This guide outlines a proposed animal study to evaluate the efficacy of this compound and compares its potential performance with Gemcitabine, a cornerstone of current CCA chemotherapy.

In Vitro Performance of this compound

Studies on the human cholangiocarcinoma cell line KKU-100 have revealed that this compound can reduce cell viability in a dose-dependent manner. The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to be 3.46±0.19 µM at 24 hours, 3.78±0.02 µM at 48 hours, and 4.01±0.01 µM at 72 hours.

The proposed mechanism of action for this compound's anti-cancer activity involves the induction of apoptosis, an increase in the Bax/Bcl-2 protein expression ratio, and a decrease in survivin protein expression. Furthermore, this compound has been shown to inhibit cancer cell migration and invasion by suppressing the FAK, PKC, and p-p38 MAPK pathways. This leads to the inhibition of NF-κB translocation and a subsequent reduction in the expression of MMP-2, uPA, and COX-2, which are crucial for cancer cell invasion and metastasis.

Proposed In Vivo Comparative Study: this compound vs. Gemcitabine

To translate the promising in vitro findings into a preclinical setting, a xenograft animal model study is proposed. This study would aim to evaluate the anti-tumor efficacy and safety of this compound compared to Gemcitabine in immunodeficient mice bearing cholangiocarcinoma tumors.

Hypothetical Performance Data

The following table summarizes the expected outcomes of the proposed in vivo study, with the data for Gemcitabine based on previously published studies on cholangiocarcinoma xenograft models. The data for this compound is hypothetical and serves as a benchmark for potential efficacy based on its in vitro performance.

ParameterVehicle ControlThis compound (Hypothetical)Gemcitabine
Animal Model Nude mice with KKU-100 xenograftsNude mice with KKU-100 xenograftsNude mice with CCA xenografts
Dosage Vehicle20 mg/kg40 mg/kg
Administration Intraperitoneal (i.p.), twice weeklyIntraperitoneal (i.p.), twice weeklyIntraperitoneal (i.p.), twice weekly
Tumor Volume Reduction (%) 050-6040-50
Survival Rate (%) 0 (at end of study)60-7050-60
Body Weight Change (%) < -5< -10< -15
Metastasis High incidenceReduced incidenceModerate incidence

Experimental Protocols

Cell Culture and Xenograft Tumor Model Establishment
  • Cell Line: Human cholangiocarcinoma cell line (e.g., KKU-100) will be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Six to eight-week-old female athymic nude mice will be used.

  • Tumor Implantation: 1 x 10^6 KKU-100 cells in 100 µL of serum-free media will be subcutaneously injected into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor size will be measured twice weekly with calipers, and tumor volume will be calculated using the formula: (length × width^2) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm^3, mice will be randomly assigned to treatment and control groups.

Treatment Protocol
  • This compound Group: this compound will be administered intraperitoneally at a hypothetical dose of 20 mg/kg body weight, twice a week.

  • Gemcitabine Group: Gemcitabine will be administered intraperitoneally at a dose of 40 mg/kg body weight, twice a week.

  • Control Group: The control group will receive an equivalent volume of the vehicle used to dissolve the test compounds.

  • Duration: Treatment will continue for 4-6 weeks.

  • Monitoring: Animal body weight and tumor size will be monitored throughout the study. At the end of the study, animals will be euthanized, and tumors will be excised, weighed, and processed for further analysis.

Efficacy and Toxicity Assessment
  • Tumor Growth Inhibition: The percentage of tumor growth inhibition will be calculated.

  • Survival Analysis: A separate cohort of animals will be used for survival studies, where animals are monitored until a pre-defined endpoint.

  • Histopathological Analysis: Tumor tissues and major organs will be collected for histopathological examination to assess tumor necrosis, apoptosis, and potential treatment-related toxicity.

  • Biomarker Analysis: Tumor lysates will be analyzed by western blotting for the expression of key proteins in the signaling pathways affected by this compound (e.g., Bax, Bcl-2, p-p38, NF-κB).

Visualizing the Science

To better understand the mechanisms and processes involved, the following diagrams have been generated.

Isomorellinol_Signaling_Pathway This compound This compound FAK FAK This compound->FAK inhibits PKC PKC This compound->PKC inhibits p38_MAPK p38 MAPK This compound->p38_MAPK inhibits NF_kB NF-κB FAK->NF_kB PKC->NF_kB p38_MAPK->NF_kB MMP2 MMP-2 NF_kB->MMP2 regulates uPA uPA NF_kB->uPA regulates COX2 COX-2 NF_kB->COX2 regulates Invasion_Metastasis Invasion & Metastasis MMP2->Invasion_Metastasis uPA->Invasion_Metastasis COX2->Invasion_Metastasis

Caption: this compound's Proposed Anti-Invasive Signaling Pathway.

In_Vivo_Experimental_Workflow cluster_Phase1 Preparation cluster_Phase2 Tumor Induction cluster_Phase3 Treatment cluster_Phase4 Analysis Cell_Culture CCA Cell Culture (KKU-100) Tumor_Implantation Subcutaneous Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization Nude Mice Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment_Admin Treatment Administration (this compound vs. Gemcitabine vs. Vehicle) Randomization->Treatment_Admin Data_Collection Tumor & Body Weight Measurement Treatment_Admin->Data_Collection Endpoint_Analysis Tumor Excision & Histopathology/Biomarker Analysis Data_Collection->Endpoint_Analysis

Caption: Proposed Experimental Workflow for In Vivo Validation.

Conclusion

The in vitro evidence strongly suggests that this compound has the potential to be an effective therapeutic agent for cholangiocarcinoma. Its mechanism of action, targeting key pathways involved in cell survival and metastasis, makes it a compelling candidate for further preclinical development. The proposed in vivo study will be crucial in validating these initial findings and establishing a foundation for potential clinical translation. This guide serves as a resource for researchers to design and interpret future in vivo studies of this compound and similar compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of Isomorellinol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of isomorellinol, a compound utilized in scientific research, is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, a comprehensive understanding of disposal protocols is paramount to mitigate risks and ensure regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach grounded in the general principles of hazardous waste management is essential.

Core Principles for this compound Disposal

Given the lack of specific data for this compound, it should be handled as a hazardous chemical waste. This conservative approach is based on the potential for unknown toxicity and environmental impact. Key considerations for its disposal include:

  • Waste Identification: All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., glassware, pipette tips, gloves), must be segregated as hazardous waste.

  • Containerization: Utilize dedicated, clearly labeled, and leak-proof containers for this compound waste. The containers must be chemically compatible with the compound and any solvents used.

  • Regulatory Compliance: Disposal procedures must strictly adhere to local, state, and federal regulations governing hazardous waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

Hazardous Waste Characterization

In the United States, the Environmental Protection Agency (EPA) categorizes hazardous waste into two main types: listed wastes and characteristic wastes.[1] Since this compound is not a specifically listed waste, its hazardous characteristics must be evaluated.[2] The primary characteristics to consider are:

Hazard CharacteristicDescriptionEPA Waste Code
Ignitability Wastes that can create fires under certain conditions, such as liquids with a flash point below 60°C (140°F).[1]D001[3]
Corrosivity Aqueous wastes with a pH less than or equal to 2, or greater than or equal to 12.5, or liquids that can corrode steel.[3]D002
Reactivity Wastes that are unstable under normal conditions and can cause explosions or release toxic gases when heated or mixed with water.D003
Toxicity Wastes that are harmful or fatal when ingested or absorbed.D004 - D043

Without specific data, this compound should be treated as potentially toxic.

Step-by-Step Disposal Protocol

The following procedural guide outlines a general, step-by-step approach for the safe disposal of this compound waste within a laboratory setting.

Personal Protective Equipment (PPE)

Before handling this compound waste, it is crucial to wear appropriate PPE to prevent exposure. Essential PPE includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

Waste Segregation and Collection
  • Prepare Waste Containers: Select appropriate, chemically resistant containers for solid and liquid waste. Ensure containers are in good condition and have secure lids.

  • Labeling: Affix a hazardous waste label to each container before adding any waste. The label must clearly identify the contents as "this compound Waste" and include any solvents or other chemicals present. The date of accumulation should also be recorded.

  • Solid Waste: Place all solid materials contaminated with this compound, such as unused compound, contaminated gloves, weigh boats, and paper towels, into the designated solid hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in the designated liquid hazardous waste container. Never pour this compound solutions down the drain.

Spill Management

In the event of a spill, immediate action is necessary to contain and clean the area:

  • Ensure Ventilation: Work in a well-ventilated area, preferably a chemical fume hood.

  • Wear PPE: Don the appropriate personal protective equipment before addressing the spill.

  • Containment: Use an inert absorbent material to soak up liquid spills.

  • Decontamination: Thoroughly clean the affected area with a suitable solvent and then soap and water.

  • Waste Collection: All materials used for spill cleanup must be collected and disposed of as hazardous waste.

Final Disposal

Once the waste container is full, or in accordance with your institution's guidelines, arrange for its removal.

  • Secure Container: Tightly seal the waste container.

  • Contact EHS: Follow your institution's procedures to request a pickup of the hazardous waste by the Environmental Health and Safety department or a licensed waste disposal contractor.

The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_spill Spill Management cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE: - Gloves - Safety Goggles - Lab Coat start->ppe waste_prep Prepare Labeled Hazardous Waste Containers (Solid & Liquid) ppe->waste_prep decision Is the waste solid or liquid? waste_prep->decision solid_waste Collect in 'Solid Hazardous Waste' Container decision->solid_waste Solid liquid_waste Collect in 'Liquid Hazardous Waste' Container decision->liquid_waste Liquid container_full Is container full? solid_waste->container_full liquid_waste->container_full spill_event Spill Occurs contain_spill Contain Spill with Inert Absorbent spill_event->contain_spill decontaminate Decontaminate Area contain_spill->decontaminate collect_spill_waste Collect Cleanup Materials as Hazardous Waste decontaminate->collect_spill_waste collect_spill_waste->solid_waste secure_container Securely Seal Container container_full->secure_container Yes contact_ehs Contact EHS for Pickup secure_container->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Isomorellinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety and logistical information for the handling of Isomorellinol, a xanthone (B1684191) with anticancer properties. The following procedural guidance is designed to ensure the safe execution of laboratory operations and the proper disposal of waste materials, fostering a secure research environment.

Hazard and Safety Data

This compound presents several hazards that necessitate careful handling to minimize exposure and ensure personnel safety. The following tables summarize the key hazard information and recommended safety precautions.

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Skin irritationCategory 2H315: Causes skin irritation.[1]
Short-term (acute) aquatic hazardCategory 2H401: Toxic to aquatic life.
Long-term (chronic) aquatic hazardCategory 2H411: Toxic to aquatic life with long lasting effects.[1]

Table 2: Recommended Personal Protective Equipment (PPE) and Handling Precautions

PrecautionSpecification
Eye/Face Protection Wear safety glasses with side-shields or chemical safety goggles.[2][3]
Skin Protection Wear a lab coat and impervious gloves (e.g., nitrile rubber). Immediately change contaminated clothing.
Respiratory Protection Use in a well-ventilated area. If dusts are generated, a respirator may be necessary.
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Store with a desiccant.

Experimental Protocol: Preparation of this compound for In Vitro Studies

The following is a detailed methodology for the preparation and use of this compound in a typical cell culture experiment, such as those involving cholangiocarcinoma cell lines.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Cell culture medium appropriate for the cell line

  • Cholangiocarcinoma cell line (e.g., RMCCA-1)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Biological safety cabinet (BSC)

Procedure:

  • Preparation of a 10 mM Stock Solution:

    • In a biological safety cabinet, weigh out the required amount of this compound powder.

    • Dissolve the powder in an appropriate volume of DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 546.66 g/mol ), dissolve 5.47 mg of this compound in 1 mL of DMSO.

    • Vortex the solution until the this compound is completely dissolved.

    • Aliquot the stock solution into sterile microcentrifuge tubes for single-use to avoid repeated freeze-thaw cycles.

    • Store the stock solution aliquots at -20°C.

  • Treatment of Cholangiocarcinoma Cells:

    • Seed the cholangiocarcinoma cells in a 96-well plate at the desired density and allow them to adhere overnight in an incubator.

    • On the day of treatment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • In the biological safety cabinet, prepare serial dilutions of the this compound stock solution in fresh cell culture medium to achieve the desired final concentrations for the experiment.

    • Carefully remove the old medium from the wells of the 96-well plate.

    • Add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used in the highest this compound treatment group).

    • Return the plate to the incubator and incubate for the desired experimental duration.

Operational and Disposal Plans

A systematic approach to handling and waste disposal is critical to mitigate risks associated with this compound.

Operational Workflow:

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

Isomorellinol_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal prep_ppe Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) weigh Weigh this compound Powder in a Fume Hood or BSC prep_ppe->weigh dissolve Dissolve in DMSO to Prepare Stock Solution weigh->dissolve aliquot Aliquot Stock Solution for Storage at -20°C dissolve->aliquot thaw Thaw Stock Solution aliquot->thaw dilute Prepare Working Dilutions in Cell Culture Medium thaw->dilute treat Treat Cells in a Biological Safety Cabinet dilute->treat incubate Incubate Cells treat->incubate collect_liquid Collect Contaminated Liquid Waste (e.g., cell culture medium) incubate->collect_liquid collect_solid Collect Contaminated Solid Waste (e.g., pipette tips, gloves) incubate->collect_solid decontaminate_liquid Decontaminate Liquid Waste (e.g., with 10% bleach) collect_liquid->decontaminate_liquid dispose_liquid Dispose of Decontaminated Liquid according to institutional guidelines decontaminate_liquid->dispose_liquid dispose_solid Dispose of Solid Waste in a designated hazardous waste container collect_solid->dispose_solid

Safe handling workflow for this compound.

Disposal Plan:

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure compliance with safety regulations.

  • Solid Waste:

    • All solid waste contaminated with this compound, including gloves, pipette tips, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.

    • The container should be kept closed when not in use.

    • Follow your institution's guidelines for the final disposal of chemical hazardous waste.

  • Liquid Waste:

    • Aqueous solutions containing this compound, such as used cell culture medium, should be collected in a labeled, leak-proof container.

    • Decontaminate the liquid waste by adding a suitable chemical disinfectant, such as a final concentration of 10% bleach, and allowing for an adequate contact time.

    • Dispose of the decontaminated liquid waste in accordance with your institution's and local regulations. Do not pour untreated this compound solutions down the drain.

  • Spill Management:

    • In case of a spill of solid this compound, carefully sweep it up to avoid generating dust and place it in a sealed container for disposal.

    • For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place the absorbent material in a sealed container for disposal.

    • Clean the spill area with soap and water.

    • Ensure adequate ventilation during cleanup.

By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, contributing to a secure and productive research environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before working with any chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.